behenamide MEA
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWUECSNJWBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240599 | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-05-4 | |
| Record name | Cromide BEM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenamide MEA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENOYL MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4F777M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Behenamide MEA in Cellular Signaling: An Uncharted Territory
An extensive review of publicly available scientific literature reveals a significant gap in the understanding of Behenamide MEA's role in cellular signaling pathways. Currently, there is no direct evidence or research to suggest that this compound (Behenoyl Monoethanolamide) actively participates in or modulates specific intracellular signaling cascades.
This compound is a waxy, solid substance primarily utilized in the cosmetics and personal care industries as a viscosity-increasing agent, emulsifier, and stabilizer in various formulations. Its chemical structure, a monoethanolamide of behenic acid (a long-chain saturated fatty acid), lends itself to these physical properties. However, its biological activity at the cellular level remains largely unexplored.
While other fatty acid amides, such as the endocannabinoid anandamide (arachidonoyl ethanolamide), are well-documented signaling molecules that interact with specific receptors and enzymatic pathways, similar functional roles have not been attributed to this compound. For instance, anandamide is known to activate the cannabinoid receptors CB1 and CB2, leading to downstream effects on pathways like the mitogen-activated protein kinase (MAPK) pathway and the PI3K/AKT pathway. These interactions are crucial in regulating processes such as pain, mood, and appetite.
Similarly, ceramides, which are structurally related lipids, are pivotal second messengers in cellular signaling, orchestrating cellular responses to stress and governing processes like apoptosis and cell proliferation. Their roles in various signaling cascades are well-established.
In contrast, searches for "this compound" in scientific databases do not yield studies detailing its mechanism of action, binding affinities to receptors or enzymes, or its influence on protein expression and phosphorylation events characteristic of signaling pathway modulation. The available information is predominantly focused on its chemical properties and applications in material science and cosmetic formulations.
For professionals in drug development and cellular research, it is crucial to note that this compound is not currently recognized as a bioactive molecule with a defined role in cellular signaling. Its utility appears to be confined to its properties as an excipient or formulating agent. Any investigation into the potential biological effects of this compound would represent a novel area of research. Future studies would be required to first establish any interaction with cellular components and then to elucidate potential downstream signaling consequences. Until such research is conducted and published, this compound should be considered an inert ingredient in a biological context.
The Enigmatic World of Long-Chain N-Acylethanolamines: A Deep Dive into the Biological Functions and Therapeutic Potential of Behenamide MEA and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the biological significance of long-chain N-acylethanolamines (NAEs), with a particular focus on the understudied molecule, behenamide MEA (docosanamide). While direct research on this compound is limited, this document synthesizes the current understanding of very-long-chain NAEs, leveraging data from related compounds to infer potential functions and therapeutic avenues. We delve into the intricate signaling pathways, metabolic routes, and detailed experimental protocols essential for advancing research in this promising field of lipid biology.
Introduction to Long-Chain N-Acylethanolamines
N-acylethanolamines are a class of endogenous lipid mediators derived from the condensation of a fatty acid and ethanolamine. These molecules are integral components of the expanded endocannabinoid system, also known as the endocannabinoidome, and play crucial roles in a myriad of physiological processes. While the biological activities of shorter-chain and unsaturated NAEs like anandamide (AEA), palmitoylethanolamine (PEA), and oleoylethanolamine (OEA) have been extensively studied, their long-chain saturated counterparts, such as this compound, remain largely enigmatic. This guide aims to bridge this knowledge gap by providing a foundational understanding of their biochemistry and potential pharmacology.
Biosynthesis and Metabolism of N-Acylethanolamines
The biosynthesis of NAEs is a multi-step process primarily initiated by the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferases. Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.
The degradation of NAEs is a critical step in regulating their signaling activity and is primarily mediated by two key enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of NAEs, including anandamide, to their constituent fatty acid and ethanolamine. Some evidence suggests that behenamide may also interact with FAAH.
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A cysteine hydrolase with a preference for saturated NAEs like PEA.
The intricate balance between the synthesis and degradation of NAEs dictates their local concentrations and, consequently, their biological effects.
Biological Functions of Very-Long-Chain N-Acylethanolamines
While direct evidence for the biological functions of this compound is scarce, studies on structurally related very-long-chain NAEs provide valuable insights into its potential roles.
1. Neuromodulation and Neuroprotection:
N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is a 22-carbon NAE that has demonstrated significant neurotrophic and neuroprotective properties. It promotes neurogenesis, neurite outgrowth, and synaptogenesis, primarily through the activation of the G-protein coupled receptor GPR110. Given its structural similarity, this compound might also exhibit modulatory effects within the central nervous system. Another related compound, erucamide (cis-13-docosenamide), has been identified as a neuroactive substance.
2. Anti-inflammatory and Analgesic Potential:
Many NAEs, including the long-chain PEA, possess potent anti-inflammatory and analgesic properties. These effects are often mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The inhibition of FAAH, the enzyme responsible for NAE degradation, has been shown to produce analgesic effects by elevating endogenous NAE levels. It is plausible that this compound, as a potential FAAH substrate, could contribute to the regulation of inflammation and pain.
3. Metabolic Regulation:
NAEs are increasingly recognized for their role in energy homeostasis. OEA, for instance, is a well-known regulator of appetite and lipid metabolism through PPARα activation. While the metabolic effects of this compound have not been investigated, the broader involvement of NAEs in metabolic control suggests this as a potential area of function.
Signaling Pathways of Long-Chain N-Acylethanolamines
The signaling mechanisms of long-chain NAEs are diverse and receptor-dependent. For example, DHEA exerts its neurogenic effects by binding to GPR110, leading to the activation of the cAMP/PKA/CREB signaling cascade. Other NAEs interact with cannabinoid receptors (CB1 and CB2) and PPARs.
Quantitative Data on Long-Chain N-Acylethanolamines
The following table summarizes the available quantitative data for some long-chain NAEs. It is important to note the absence of specific data for this compound in the current literature.
| Compound | Target | Assay Type | Value | Reference |
| N-Arachidonoylethanolamide (Anandamide) | Human CB1 Receptor | Binding Affinity (Ki) | 39.2 ± 5.7 nM | |
| Human CB2 Receptor | Binding Affinity (Ki) | - | - | |
| N-Docosahexaenoylethanolamine (DHEA) | GPR110 | - | Nanomolar affinity | |
| URB597 (FAAH Inhibitor) | Human FAAH-2 | Inhibition (IC50) | ~5 nM | |
| PF-750 (FAAH Inhibitor) | Human/Rat FAAH | Inhibition (IC50) | 16.2 nM |
Detailed Experimental Protocols
To facilitate further research into the biological functions of this compound and other long-chain NAEs, this section provides detailed methodologies for key experiments.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring FAAH activity.
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate, cell lysates)
-
[³H]Anandamide (radiolabeled substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 3 mM MgCl₂
-
Stop Solution: Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail
Procedure:
-
Prepare rat brain homogenates in the assay buffer.
-
In a microcentrifuge tube, add the brain homogenate.
-
For inhibitor studies, pre-incubate the homogenate with the test compound (e.g., this compound) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding [³H]Anandamide (final concentration ~0.5 µM).
-
Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Collect the aqueous phase containing the radiolabeled ethanolamine product.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate FAAH activity based on the amount of product formed over time, normalized to protein concentration.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay (Fluorometric)
This protocol is based on the use of a fluorogenic substrate.
Materials:
-
NAAA enzyme source (e.g., cell lysates)
-
NAAA Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100
-
Fluorogenic NAAA substrate (e.g., PAMCA)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates from cells expressing NAAA.
-
In a 96-well plate, add the NAAA Assay Buffer.
-
Add the cell lysate to each well.
-
For inhibitor studies, pre-incubate the lysate with the test compound at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Calculate NAAA activity from the rate of fluorescence increase, normalized to protein concentration.
Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Non-labeled cannabinoid ligand for non-specific binding determination (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]CP-55,940, and cell membranes.
-
Non-specific Binding: Add non-labeled ligand, [³H]CP-55,940, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound (e.g., this compound), [³H]CP-55,940, and cell membranes.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Quantification of N-Acylethanolamines by LC-MS/MS
This protocol outlines the extraction and quantification of NAEs from biological tissues.
Materials:
-
Biological tissue (e.g., brain, liver)
-
Internal standards (deuterated NAEs)
-
Extraction solvents: Methanol, Chloroform
-
Solid-phase extraction (SPE) cartridges (optional)
-
UPLC-MS/MS system
Procedure:
-
Homogenize the tissue sample in methanol containing the internal standards.
-
Perform a liquid-liquid extraction using chloroform and water.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
For cleaner samples, the dried extract can be reconstituted and purified using SPE.
-
Reconstitute the final dried extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the NAEs using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the NAEs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for each analyte and internal standard.
-
Construct a calibration curve using known concentrations of NAE standards to quantify the endogenous levels in the sample.
Conclusion and Future Directions
The study of long-chain N-acylethanolamines, including this compound, represents a nascent but highly promising frontier in lipid research. While direct evidence for the biological functions of this compound is currently lacking, the known activities of its structural analogs suggest potential roles in neuromodulation, inflammation, and metabolic regulation. The detailed experimental protocols provided in this guide are intended to empower researchers to systematically investigate these possibilities. Future studies should focus on synthesizing and purifying this compound to test its activity in the described assays, elucidating its specific molecular targets, and exploring its physiological and pathophysiological relevance in vivo. Unraveling the functions of these enigmatic lipids holds the potential to uncover novel therapeutic targets for a range of human diseases.
Behenamide MEA: A Potential Bioactive Lipid Mediator - A Technical Guide
Disclaimer: Scientific research on Behenamide MEA (N-(2-hydroxyethyl)docosanamide) as a bioactive lipid mediator is currently limited. This document provides a technical overview of its potential role based on its classification as a long-chain N-acyl ethanolamine (NAE) and the established biological activities of structurally similar lipids. The signaling pathways, experimental protocols, and quantitative data presented are based on studies of other well-characterized NAEs and should be considered as a hypothetical framework for future investigation of this compound.
Introduction to this compound
This compound, systematically known as N-(2-hydroxyethyl)docosanamide, is the ethanolamide of docosanoic acid (behenic acid), a 22-carbon saturated fatty acid.[1] Its chemical structure places it within the family of N-acyl ethanolamines (NAEs), a class of endogenous bioactive lipids that play crucial roles in various physiological processes.[2][3][4] While commercially utilized in cosmetics as a surfactant and foam-boosting agent, its potential as a signaling molecule in biological systems is an area of emerging interest.[1]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)docosanamide | PubChem[1] |
| Synonyms | Behenoyl monoethanolamide, Docosanoyl Ethanolamide | PubChem[1] |
| Molecular Formula | C24H49NO2 | PubChem[1] |
| Molecular Weight | 383.7 g/mol | PubChem[1] |
| CAS Number | 94109-05-4 | PubChem[1] |
| Classification | Fatty Amide, N-acyl ethanolamine | PubChem[1], LIPID MAPS |
The N-Acyl Ethanolamine Family: A Framework for Understanding this compound's Potential
The NAE family includes a diverse range of signaling molecules, with their biological activity largely determined by the nature of their fatty acyl chain.[3][4] Prominent members include anandamide (N-arachidonoylethanolamine), an endocannabinoid, as well as non-cannabinoid signaling lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][5] These molecules are involved in the regulation of inflammation, pain, appetite, and neuroprotection.[2][5][6]
Given that this compound is a saturated long-chain NAE, its biological activities may share similarities with other saturated NAEs like PEA.
Potential Biosynthesis and Degradation of this compound
The metabolic pathways for NAEs are well-characterized and provide a likely route for the synthesis and degradation of this compound in vivo.[2]
Biosynthesis:
NAEs are generally synthesized "on-demand" from cell membranes through a multi-step enzymatic process.[7] The primary pathway involves the transfer of a fatty acyl group from a phospholipid to the nitrogen head group of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[2] This NAPE precursor is then cleaved to release the NAE.[2]
Degradation:
The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[8][9] FAAH is a serine hydrolase that breaks down NAEs into their constituent fatty acid (behenic acid) and ethanolamine.[8][9] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to the degradation of certain NAEs.[2]
Hypothetical Signaling Pathways and Biological Activity
Based on the activities of other long-chain NAEs, this compound could potentially interact with several key signaling pathways.
-
Peroxisome Proliferator-Activated Receptors (PPARs): OEA and PEA are known to exert many of their biological effects through the activation of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[1][6] It is plausible that this compound could also act as a ligand for PPARα, potentially influencing gene expression related to fatty acid oxidation and anti-inflammatory responses.
-
Transient Receptor Potential (TRP) Channels: Some NAEs can modulate the activity of TRP channels, which are involved in sensory perception, including pain and temperature.[1] For instance, anandamide is an agonist of the TRPV1 channel. While the interaction of saturated NAEs with these channels is less characterized, it remains a potential avenue of action for this compound.
-
G-Protein Coupled Receptors (GPCRs): The endocannabinoid system primarily revolves around the CB1 and CB2 receptors, which are GPCRs. While saturated NAEs like PEA do not typically bind to these receptors with high affinity, they can exhibit an "entourage effect" by potentiating the activity of other endocannabinoids.[5] this compound might act in a similar manner, indirectly modulating endocannabinoid signaling.
Proposed Experimental Protocols for Investigating this compound
To elucidate the potential bioactive properties of this compound, a series of experiments based on established methodologies for NAE research would be required.
5.1. Synthesis and Purification of this compound
-
Objective: To obtain a pure standard of this compound for in vitro and in vivo studies.
-
Methodology: this compound can be synthesized by the direct amidation of behenic acid with ethanolamine. The reaction typically involves heating the reactants, often with a catalyst, followed by purification using techniques such as recrystallization or column chromatography. The purity of the synthesized compound should be confirmed by NMR, mass spectrometry, and HPLC.
5.2. In Vitro Enzyme Assays
-
Objective: To determine if this compound is a substrate for FAAH and/or NAAA.
-
Methodology:
-
FAAH/NAAA Hydrolysis Assay: Recombinant FAAH or NAAA enzyme is incubated with this compound. The reaction is stopped at various time points, and the formation of behenic acid is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Assay: To assess if this compound can inhibit the hydrolysis of a known FAAH substrate (e.g., anandamide), the enzyme is incubated with the substrate in the presence and absence of this compound. The inhibition constant (Ki) can then be determined.
-
5.3. Receptor Binding and Activation Assays
-
Objective: To investigate the interaction of this compound with potential receptor targets.
-
Methodology:
-
Radioligand Binding Assay: Cells expressing the receptor of interest (e.g., PPARα, CB1, CB2) are incubated with a radiolabeled ligand and varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki).
-
Reporter Gene Assay: Cells co-transfected with a plasmid for the receptor and a reporter gene construct (e.g., luciferase) under the control of a response element are treated with this compound. Receptor activation is quantified by measuring the reporter gene expression.
-
5.4. Cell-Based Assays for Biological Activity
-
Objective: To assess the effects of this compound on cellular processes like inflammation and lipid metabolism.
-
Methodology:
-
Anti-inflammatory Assay: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of inflammatory mediators such as nitric oxide (Griess assay) and cytokines (ELISA) is measured.
-
Lipid Metabolism Assay: Hepatocytes (e.g., HepG2) are treated with this compound, and changes in the expression of genes involved in fatty acid oxidation (e.g., CPT1A) are measured by qPCR.
-
Quantitative Data from Related N-Acyl Ethanolamines
The following tables summarize quantitative data for well-studied NAEs, which can serve as a reference for designing experiments and interpreting potential results for this compound.
Table 1: Receptor Binding Affinities (Ki) of Various NAEs
| Compound | Receptor | Ki (nM) | Assay Type |
| Anandamide (AEA) | CB1 | 89 | Radioligand Binding |
| Anandamide (AEA) | CB2 | 371 | Radioligand Binding |
| Oleoylethanolamide (OEA) | PPARα | 120 | Reporter Gene |
| Palmitoylethanolamide (PEA) | PPARα | 3000 | Reporter Gene |
Data are compiled from various sources and are approximate.
Table 2: Enzyme Kinetics for FAAH Hydrolysis
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Anandamide (AEA) | 4.9 | 1480 |
| Oleoylethanolamide (OEA) | 13.5 | 1100 |
| Palmitoylethanolamide (PEA) | 16.0 | 980 |
Data are for rat brain FAAH and are approximate.
Conclusion and Future Directions
This compound, as a long-chain saturated N-acyl ethanolamine, holds theoretical potential as a bioactive lipid mediator. Based on the well-established roles of its structural analogs, it is plausible that this compound could be involved in the regulation of inflammation and metabolism, possibly through interactions with PPARα. However, a significant research gap exists, and dedicated studies are required to confirm these hypotheses. Future research should focus on the systematic investigation of its biosynthesis, degradation, receptor interactions, and physiological effects, both in vitro and in vivo. Such studies will be crucial to unlock the potential therapeutic applications of this compound.
References
- 1. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobles.com [nanobles.com]
- 6. researchgate.net [researchgate.net]
- 7. Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Presence of Behenamide MEA in Mammalian Tissues: A Technical Guide
For Immediate Release
A deep dive into the endogenous nature of behenamide MEA (behenoyl monoethanolamide), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates current knowledge on the biosynthesis, detection, and potential physiological significance of this very-long-chain N-acylethanolamine in mammalian systems.
This compound, the amide of behenic acid and ethanolamine, belongs to the broader class of N-acylethanolamines (NAEs), a family of bioactive lipids involved in a diverse array of physiological processes. While congeners like anandamide and palmitoylethanolamide have been extensively studied, the endogenous presence and specific functions of very-long-chain NAEs such as this compound have remained largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed overview of the current understanding and the methodologies required for its investigation.
Biosynthesis of this compound: A Multi-pathway Process
The synthesis of this compound in mammalian tissues is believed to follow the general pathways established for other NAEs. The primary route involves the enzymatic modification of membrane phospholipids.[1][2]
The Canonical NAPE-PLD Pathway:
-
N-Acylation of Phosphatidylethanolamine (PE): The process is initiated by the transfer of a behenoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT) to form N-behenoyl-phosphatidylethanolamine (NBPE).[1][2]
-
Hydrolysis of NAPE: The resulting NBPE is then hydrolyzed by a specific phosphodiesterase, N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), to yield this compound and phosphatidic acid.[1][2]
Alternative Biosynthetic Routes:
Evidence suggests the existence of NAPE-PLD-independent pathways for NAE formation, which may also contribute to the this compound pool. These alternative routes involve a series of enzymatic steps that can include phospholipases such as α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterases.[1]
References
Synthesis and Structural Elucidation of N-behenoyl-ethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-behenoyl-ethanolamine (BEA) is a long-chain saturated N-acylethanolamine (NAE) of significant interest due to the established biological activities of other NAEs in modulating inflammation, pain, and various cellular signaling pathways. This technical guide provides a comprehensive overview of a feasible synthetic route for N-behenoyl-ethanolamine and details the analytical methodologies for its structural elucidation. The presented protocols are based on established methods for the synthesis and characterization of similar long-chain NAEs, offering a robust framework for researchers. All quantitative data, both experimental and predicted, are summarized for clarity. Furthermore, this guide includes detailed experimental protocols and visual diagrams to illustrate key processes.
Synthesis of N-behenoyl-ethanolamine
The synthesis of N-behenoyl-ethanolamine can be effectively achieved through the amidation of a behenic acid derivative with ethanolamine. A common and high-yielding approach involves the reaction of behenoyl chloride with an excess of ethanolamine. The excess ethanolamine acts as both the nucleophile and an acid scavenger.
Reaction Scheme:
Proposed Experimental Protocol: Synthesis of N-behenoyl-ethanolamine
This protocol is adapted from established methods for the synthesis of other long-chain N-acylethanolamines.
Materials:
-
Behenoyl chloride
-
Ethanolamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve behenoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve an excess of ethanolamine (e.g., 5 equivalents) in anhydrous dichloromethane.
-
Slowly add the ethanolamine solution dropwise to the cooled behenoyl chloride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the behenoyl chloride is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-behenoyl-ethanolamine by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the pure product, combine, and evaporate the solvent to yield N-behenoyl-ethanolamine as a white solid.
-
Determine the yield and melting point of the purified product.
Data Presentation: Synthesis
| Parameter | Predicted Value |
| Yield | > 85% |
| Physical State | White to off-white solid |
| Melting Point | 95-100 °C |
Structural Elucidation
The definitive identification and structural confirmation of the synthesized N-behenoyl-ethanolamine require a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain of the behenoyl group and the ethanolamine moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Predicted NMR Data (in CDCl₃):
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -CH₃ (behenoyl) | ~0.88 (t) | ~14.1 |
| -(CH₂)₁₉- (behenoyl) | ~1.25 (s) | ~22.7 - 31.9 |
| -CH₂-C=O (behenoyl) | ~2.20 (t) | ~36.8 |
| -C=O (amide) | - | ~174.5 |
| -NH-CH₂- (ethanolamine) | ~3.40 (q) | ~42.5 |
| -CH₂-OH (ethanolamine) | ~3.75 (t) | ~62.0 |
| -NH- (amide) | ~6.10 (br s) | - |
| -OH (hydroxyl) | Variable (br s) | - |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of N-behenoyl-ethanolamine. Electrospray ionization (ESI) in positive mode is a suitable technique.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 384.38 |
| [M+Na]⁺ | 406.36 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in N-behenoyl-ethanolamine.
Predicted Infrared Spectroscopy Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3300 (broad) |
| N-H stretch (amide) | ~3300 (sharp) |
| C-H stretch (alkyl) | ~2920, 2850 |
| C=O stretch (amide I) | ~1640 |
| N-H bend (amide II) | ~1550 |
| C-N stretch | ~1290 |
| C-O stretch (hydroxyl) | ~1060 |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-behenoyl-ethanolamine.
Structural Elucidation Workflow
Caption: Analytical workflow for the structural elucidation of N-behenoyl-ethanolamine.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathways of N-behenoyl-ethanolamine are not yet fully elucidated, based on the known functions of other NAEs and ethanolamine, a potential involvement in cellular growth and lipid metabolism pathways can be hypothesized. Ethanolamine itself has been shown to influence the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: Hypothetical signaling pathway of N-behenoyl-ethanolamine metabolism.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis of N-behenoyl-ethanolamine and provides a comprehensive framework for its structural elucidation using modern spectroscopic techniques. The predicted data and workflows presented herein serve as a valuable resource for researchers initiating studies on this and other long-chain N-acylethanolamines. Further investigation into the specific biological functions and signaling pathways of N-behenoyl-ethanolamine is warranted to fully understand its potential therapeutic applications.
An In-Depth Technical Guide to the In Vitro Metabolism of Saturated N-Acylethanolamines
This guide provides a comprehensive overview of the in vitro metabolism of saturated N-acylethanolamines (NAEs), a class of bioactive lipids including N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA). These molecules are implicated in a variety of physiological processes, including inflammation, pain, and energy homeostasis.[1] Understanding their metabolic pathways is crucial for researchers, scientists, and drug development professionals. Saturated and monounsaturated NAEs are the most abundant types of these molecules in cells and tissues.[2]
Core Metabolic Pathways of Saturated NAEs
The biological activities of saturated NAEs are terminated through enzymatic hydrolysis, which breaks them down into their constituent fatty acids and ethanolamine.[1][3] This metabolic process is primarily governed by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[4][5] While both enzymes catalyze the same fundamental reaction, they possess distinct characteristics, substrate preferences, and cellular localizations that dictate their specific roles in regulating NAE signaling.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 4. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Behenamide MEA and its Interaction with Lipid Membrane Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenamide MEA (N-(2-hydroxyethyl)docosanamide) is a long-chain N-acylethanolamine (NAE) with applications in the cosmetics industry as a surfactant and foam-boosting agent.[1][2] While direct experimental data on the specific interaction of this compound with lipid membrane models is limited in publicly available literature, its chemical structure—a long, saturated acyl chain (C22) coupled to an ethanolamine headgroup—provides a strong basis for predicting its behavior. As a member of the NAE family, which are known lipid mediators often synthesized from membrane phospholipids, this compound is expected to readily interact with and integrate into lipid bilayers.[3][4] This technical guide synthesizes the available information on this compound's physicochemical properties and the well-documented behavior of analogous long-chain NAEs to provide a detailed theoretical framework for its interaction with lipid membrane models. This guide also presents standardized experimental protocols for key biophysical techniques—Differential Scanning Calorimetry (DSC), X-ray Diffraction, and Fluorescence Spectroscopy—that are essential for empirically validating and quantifying these interactions.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's interaction with lipid membranes begins with its molecular and physical characteristics.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)docosanamide | [1] |
| Synonyms | Behenoyl monoethanolamide | [1] |
| Molecular Formula | C24H49NO2 | [1] |
| Molecular Weight | 383.65 g/mol | [1] |
| Structure | CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | [1] |
| Physical State | Waxy solid |
Hypothesized Interaction of this compound with Lipid Membranes
Based on its amphiphilic nature, with a long hydrophobic acyl chain and a polar ethanolamine headgroup, this compound is predicted to intercalate into the lipid bilayer. The docosanamide tail would align with the hydrophobic acyl chains of the membrane phospholipids, while the N-(2-hydroxyethyl) headgroup would reside near the polar headgroup region of the bilayer.
The incorporation of this compound into a lipid membrane is expected to modulate several key biophysical properties:
-
Membrane Fluidity and Order: The long, saturated C22 acyl chain of this compound would likely increase the order (decrease the fluidity) of the lipid bilayer, particularly in the hydrophobic core. This is analogous to the effect of other saturated fatty acids and their derivatives, which are known to increase the packing density of phospholipid acyl chains.
-
Phase Transition Temperature (Tm): By stabilizing the gel phase through van der Waals interactions between its long saturated chain and neighboring phospholipid tails, this compound is expected to increase the main phase transition temperature (Tm) of the lipid bilayer.
-
Bilayer Thickness: The extended length of the C22 chain may lead to a localized increase in bilayer thickness upon intercalation.
-
Domain Formation: In heterogeneous lipid membranes composed of lipids with varying chain lengths and saturation, the preferential interaction of this compound with saturated lipids could promote the formation or stabilization of ordered lipid domains (lipid rafts).
Caption: Intercalation of this compound into a model lipid bilayer.
Experimental Protocols for Characterizing Membrane Interactions
To empirically investigate the interaction of this compound with lipid membranes, the following biophysical techniques are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes.[5] It measures the heat capacity of a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.
Experimental Workflow:
Caption: Workflow for DSC analysis of membrane interactions.
Detailed Methodology:
-
Liposome Preparation:
-
Prepare a lipid solution (e.g., 10 mg/mL of a model phospholipid like DPPC in chloroform).
-
For samples containing this compound, add the desired molar ratio of this compound to the lipid solution.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it. Use the same buffer as a reference.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature below the expected Tm.
-
Perform heating and cooling scans at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the peak temperature of the main phase transition (Tm) and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).
-
Compare the Tm and ΔH values of liposomes with and without this compound to quantify its effect on the membrane's thermotropic properties.
-
X-ray Diffraction
X-ray diffraction provides detailed structural information about the organization of lipid bilayers, including bilayer thickness and the lateral packing of acyl chains.
Experimental Workflow:
Caption: Workflow for X-ray diffraction studies of lipid membranes.
Detailed Methodology:
-
Sample Preparation:
-
Prepare lipid solutions with and without this compound as described for DSC.
-
Deposit the lipid solution onto a clean, flat substrate (e.g., a silicon wafer).
-
Allow the solvent to evaporate slowly to form oriented multilamellar stacks.
-
Hydrate the sample in a controlled humidity chamber.
-
-
X-ray Diffraction Measurement:
-
Mount the sample in an X-ray beam.
-
Collect small-angle X-ray scattering (SAXS) data to determine the lamellar repeat distance (d-spacing), which is related to the bilayer thickness.
-
Collect wide-angle X-ray scattering (WAXS) data to characterize the lateral packing of the lipid acyl chains (e.g., hexagonal packing in the fluid phase, orthorhombic or monoclinic in the gel phase).
-
-
Data Analysis:
-
Analyze the SAXS patterns to calculate the d-spacing using Bragg's law.
-
Analyze the WAXS patterns to determine the acyl chain packing arrangement and correlation lengths.
-
Compare the results for samples with and without this compound to assess its impact on bilayer structure.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, using environmentally sensitive probes, is a versatile technique to investigate changes in membrane fluidity and local environment.
Experimental Workflow:
Caption: Workflow for fluorescence spectroscopy analysis of membrane fluidity.
Detailed Methodology:
-
Liposome Preparation:
-
Prepare liposomes as described for DSC, incorporating a fluorescent probe into the lipid mixture. Common probes for membrane fluidity include:
-
Diphenylhexatriene (DPH): Partitions into the hydrophobic core of the bilayer. An increase in fluorescence anisotropy indicates decreased fluidity.
-
Laurdan: Exhibits a spectral shift in response to changes in membrane hydration and polarity, which is related to lipid packing. The Generalized Polarization (GP) value is calculated from the emission intensities at two wavelengths. An increase in GP indicates a more ordered, less fluid membrane.
-
-
-
Incubation:
-
Incubate the probe-labeled liposomes with varying concentrations of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence anisotropy of DPH or the emission spectrum of Laurdan using a spectrofluorometer.
-
For temperature-dependent studies, use a temperature-controlled cuvette holder.
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy or Laurdan GP values.
-
Plot these values as a function of this compound concentration or temperature to determine its effect on membrane fluidity.
-
Expected Quantitative Data and Interpretation
The following table summarizes the expected qualitative and quantitative outcomes from the proposed experiments, based on the hypothesized interactions of this compound with a model lipid bilayer (e.g., DPPC).
| Experimental Technique | Parameter Measured | Expected Effect of this compound | Interpretation |
| DSC | Phase Transition Temperature (Tm) | Increase | Stabilization of the gel phase due to favorable van der Waals interactions of the long saturated acyl chain. |
| Enthalpy of Transition (ΔH) | May increase or decrease | Changes in the cooperativity of the phase transition. | |
| X-ray Diffraction (SAXS) | Lamellar Repeat Distance (d-spacing) | Increase | Intercalation of the long C22 chain increases the overall bilayer thickness. |
| X-ray Diffraction (WAXS) | Acyl Chain Packing | Increased order (sharper peaks) | The saturated chain of this compound promotes tighter packing of neighboring phospholipid acyl chains. |
| Fluorescence Spectroscopy (DPH) | Fluorescence Anisotropy | Increase | Decreased rotational mobility of the probe, indicating a more ordered and less fluid hydrophobic core. |
| Fluorescence Spectroscopy (Laurdan) | Generalized Polarization (GP) | Increase | A more ordered and dehydrated interfacial region of the membrane. |
Signaling Pathways and Logical Relationships
As a member of the N-acylethanolamine family, this compound could potentially be involved in or influence cellular signaling pathways, although this is highly speculative without direct evidence. NAEs are known to be synthesized from and act upon cell membranes.[3][4]
Caption: Hypothetical involvement of this compound in membrane-related signaling.
Conclusion
While direct experimental evidence is currently lacking, the physicochemical properties of this compound strongly suggest that it will interact with and integrate into lipid membrane models. Its long, saturated acyl chain is predicted to increase membrane order and thickness, and raise the phase transition temperature. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these interactions. Such studies are crucial for a comprehensive understanding of the biophysical effects of this compound, which will be valuable for its application in cosmetic and potentially pharmaceutical formulations, particularly in the context of skin barrier function and drug delivery systems. Further research is warranted to validate these hypotheses and to explore the potential biological activities of this long-chain N-acylethanolamine.
References
- 1. This compound | C24H49NO2 | CID 3023585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Saturated Fatty Acid Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saturated fatty acid amides (SFAAs) are a class of endogenous lipid mediators that are gaining increasing attention for their potential neuroprotective properties. These molecules, structurally related to endocannabinoids, are involved in a variety of physiological processes, including the regulation of inflammation, pain, and neuronal function. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of key SFAAs, with a focus on Palmitoylethanolamide (PEA) and Stearoylethanolamide (SEA), as well as the closely related monounsaturated fatty acid amide, Oleoylethanolamide (OEA). The guide details their mechanisms of action, summarizes quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and visualizes the complex signaling pathways involved.
Palmitoylethanolamide (PEA): A Multi-Targeted Neuroprotectant
Palmitoylethanolamide (PEA) is the most extensively studied SFAA for its neuroprotective and anti-inflammatory effects. It is an endogenous lipid that is upregulated in response to tissue injury and inflammation.[1]
Mechanisms of Action
PEA exerts its neuroprotective effects through a multi-modal mechanism, primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][3] Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation and apoptosis.[2] PEA also indirectly modulates the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel, contributing to its broad spectrum of action.[3]
Signaling Pathways
The neuroprotective signaling cascade of PEA is complex and involves multiple pathways. A primary pathway involves the activation of PPAR-α, which can lead to the inhibition of the pro-inflammatory transcription factor NF-κB. Additionally, PEA has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.[1]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative findings from preclinical studies investigating the neuroprotective effects of PEA in models of Alzheimer's Disease and Parkinson's Disease.
| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |
| Alzheimer's Disease | |||||
| 3xTg-AD Mice (Cognitive Deficit) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Novel Object Recognition Test | Rescued cognitive deficits | [2] |
| 3xTg-AD Mice (Neuroinflammation) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Hippocampal IL-1β levels | Significantly reduced | [2] |
| 3xTg-AD Mice (Oxidative Stress) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Hippocampal ROS levels | Fully counteracted the increase | [2] |
| Aβ25-35-injected Mice (Cognitive Deficit) | PEA | 3-30 mg/kg/day (s.c.) for 2 weeks | Morris Water Maze | Improved learning and memory | [4] |
| Aβ25-35-injected Mice (Apoptosis) | PEA | 3-30 mg/kg/day (s.c.) for 2 weeks | Caspase-3 activation | Reduced | [2] |
| Parkinson's Disease | |||||
| MPTP-induced Mice (Dopaminergic Neuron Loss) | PEA | 10 mg/kg/day (i.p.) | TH-positive neurons in Substantia Nigra | Protected against loss | [5] |
| MPTP-induced Mice (Microglial Activation) | PEA | 10 mg/kg/day (i.p.) | Iba1-positive cells | Reduced | [5] |
| MPTP-induced Mice (Motor Deficits) | PEA | 10 mg/kg/day (i.p.) | Forepaw step width and percentage of faults | Reversed motor deficits | [5] |
Stearoylethanolamide (SEA): An Emerging Neuroprotective Agent
Stearoylethanolamide (SEA) is another SFAA found in the brain that is being investigated for its neuroprotective potential. While less studied than PEA, emerging evidence suggests it plays a role in modulating neuroinflammation and neuronal function.[6]
Mechanisms of Action
The precise mechanisms of SEA's neuroprotective actions are still under investigation. However, it is known to interact with the endocannabinoid system and may exert some of its effects through PPARs.[7] It has also been shown to have cannabimimetic activity, suggesting interactions with cannabinoid receptors or related signaling pathways.[8]
Signaling Pathways
The signaling pathways for SEA are not as well-defined as those for PEA. However, based on its interactions with the endocannabinoid system, it is plausible that SEA influences pathways involving CB1 and CB2 receptors, which are known to be involved in neuroprotection.
Quantitative Data on Neuroprotective Effects
Quantitative data on the direct neuroprotective effects of SEA are still emerging. The following table presents available data, primarily focused on its anti-inflammatory properties in a neuroinflammation model.
| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |
| Neuroinflammation | |||||
| LPS-induced Neuroinflammation in Mice | SEA | Not specified | Microglial activation | Averted | [6] |
| LPS-induced Neuroinflammation in Mice | SEA | Not specified | Leukocyte trafficking to the brain | Averted | [6] |
| In Vitro Cytotoxicity | |||||
| SH-SY5Y Neuroblastoma Cells | SEA | Not specified | Cell Viability | Limited data available | [4][9][10] |
Oleoylethanolamide (OEA): Neuroprotection in Ischemic Stroke
Oleoylethanolamide (OEA), a monounsaturated fatty acid amide, has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke.[11][12]
Mechanisms of Action
OEA's neuroprotective effects are largely attributed to its potent activation of PPAR-α.[11] This activation leads to a reduction in neuroinflammation and a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[11]
Signaling Pathways
The primary signaling pathway for OEA's neuroprotection in stroke involves the activation of PPAR-α in microglia. This leads to the transcriptional upregulation of anti-inflammatory genes and the suppression of pro-inflammatory signaling cascades, such as the NF-κB pathway.[13]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative findings from preclinical and clinical studies on the neuroprotective effects of OEA in stroke.
| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |
| Ischemic Stroke (Preclinical) | |||||
| MCAO in Mice | OEA | Not specified | Infarct Volume | Significantly ameliorated | [11] |
| MCAO in Mice | OEA | Not specified | Neuronal Apoptosis | Attenuated | [11] |
| MCAO in Mice | OEA | Not specified | Microglia Polarization | Shifted from M1 to M2 phenotype | [11] |
| Ischemic Stroke (Clinical) | |||||
| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | IL-6 levels | Significant reduction | [14] |
| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | Total Thiol Groups (TTG) | Significant reduction | [14] |
| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | Malondialdehyde (MDA) | Significant reduction | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell viability by measuring the release of LDH from damaged cells.
Workflow:
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the SFAA for a specified duration (e.g., 1-2 hours) before inducing cytotoxicity with a neurotoxin (e.g., MPP+, Aβ).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature in the dark for approximately 30 minutes.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.
Western Blot for Neuroinflammation Markers (e.g., GFAP)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation in neuroinflammation.
Protocol:
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GFAP antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Animal Model of Alzheimer's Disease (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform from different starting locations.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.
-
Animal Model of Parkinson's Disease (6-OHDA Model)
The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model of Parkinson's disease that selectively destroys dopaminergic neurons.[15][16][17][18]
Protocol:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
6-OHDA Preparation: Prepare a solution of 6-OHDA in saline containing an antioxidant (e.g., ascorbic acid) to prevent oxidation.
-
Stereotaxic Injection: Unilaterally inject the 6-OHDA solution into a specific brain region rich in dopaminergic neurons, such as the medial forebrain bundle or the striatum, using a Hamilton syringe.[15][16]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive feeding, as the lesion can cause motor deficits.
-
Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.
-
Histological and Biochemical Analysis: At the end of the experiment, sacrifice the animals and perform histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to confirm the extent of the dopaminergic lesion and biochemical assays to measure neurotransmitter levels.
Animal Model of Ischemic Stroke (MCAO Model)
The middle cerebral artery occlusion (MCAO) model is a common and clinically relevant model of focal ischemic stroke.[11][19]
Protocol:
-
Animal Preparation: Anesthetize the rodent (e.g., mouse or rat).
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
The suture is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.
-
For a reperfusion model, the suture is then withdrawn to allow blood flow to be restored.
-
-
Neurological Deficit Assessment: Assess neurological deficits at various time points after the procedure using a neurological scoring system.
-
Infarct Volume Measurement: At the end of the study, sacrifice the animal, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Conclusion and Future Directions
Saturated fatty acid amides, particularly PEA and OEA, have demonstrated significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases and ischemic stroke. Their ability to modulate key pathological processes such as neuroinflammation, oxidative stress, and apoptosis through multiple signaling pathways makes them attractive candidates for further drug development.
While the evidence for PEA and OEA is compelling, further research is needed to fully elucidate the neuroprotective mechanisms of SEA and to gather more robust quantitative data for this compound. Future studies should also focus on translating these promising preclinical findings into clinical trials to evaluate the therapeutic efficacy of SFAAs in human neurodegenerative and neurological disorders. The development of novel formulations to enhance the bioavailability of these lipid mediators will also be a critical step in their clinical translation.
References
- 1. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Cannabis sativa L. extracts, phytocannabinoids and their acetylated derivates on the SHSY-5Y neuroblastoma cells’ viability and caspases 3/7 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleoylethanolamide exerts neuroprotection following ischemic stroke through microglial PPARα signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleoylethanolamide prevents neuroimmune HMGB1/TLR4/NF-kB danger signaling in rat frontal cortex and depressive-like behavior induced by ethanol binge administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 19. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Inferred Role of Behenamide MEA in Skin Barrier Function: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Behenamide MEA
This compound, with the IUPAC name N-(2-hydroxyethyl)docosanamide, is the monoethanolamide of behenic acid, a C22 saturated fatty acid.[1] In the cosmetic and pharmaceutical industries, it is primarily utilized as a surfactant, emulsifying agent, thickener, and foam booster.[1][2] Its long lipophilic carbon chain and hydrophilic head group give it amphipathic properties, making it a versatile ingredient in various formulations.
The Skin Barrier: A Brief Overview
The primary function of the skin barrier, located in the stratum corneum, is to prevent transepidermal water loss (TEWL) and protect against external aggressors.[3] This barrier is often described using a "brick and mortar" analogy, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar". This lipid matrix is predominantly composed of ceramides (approximately 50% by weight), cholesterol, and free fatty acids.[3][4] Very long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, are critical components of epidermal ceramides and are essential for maintaining a competent permeability barrier.[5][6]
Inferred Role of this compound in Skin Barrier Function
While direct evidence is lacking, the chemical structure of this compound allows for a scientifically-grounded hypothesis regarding its potential role in skin barrier function, primarily through two mechanisms: its participation in lamellar gel networks within formulations and its potential interaction with the stratum corneum lipids.
Contribution to Lamellar Gel Networks (LGNs)
This compound, as an emulsifier, can contribute to the formation of lamellar gel networks (LGNs) in oil-in-water emulsions.[7][8] LGNs are ordered, bilayer structures formed by surfactants and fatty amphiphiles that can entrap water within their layers.[7][8]
Hypothesized Benefits of LGNs for Skin Barrier Function:
-
Enhanced Hydration: The layered structure of LGNs can hold a significant amount of water, which may lead to increased skin hydration and a reduction in TEWL upon application.[7][9]
-
Reduced Irritation Potential: LGNs are considered to be very low in skin irritation potential.[8]
-
Mimicking Stratum Corneum Structure: The lamellar organization of LGNs mimics the natural structure of the intercellular lipids in the stratum corneum, which may contribute to their biocompatibility.[9][10]
-
Controlled Release: LGNs can prolong the release of oil-soluble active ingredients.[8]
Potential Interaction with Stratum Corneum Lipids
The long C22 alkyl chain of this compound is structurally similar to the very long-chain fatty acids found in the skin's natural ceramides.[5][11] This similarity suggests that this compound could potentially integrate into the lipid bilayers of the stratum corneum, thereby influencing their organization and function. This is a similar principle to that of pseudo-ceramides, which are designed to mimic natural ceramides and improve skin barrier function.[12][13]
Hypothetical Signaling Pathway:
It is conceivable that if this compound or its constituent, behenic acid, penetrates the viable epidermis, it could influence keratinocyte differentiation and lipid synthesis. This is a hypothetical pathway based on the known roles of fatty acids in cellular signaling.
Data Presentation (Illustrative)
As no direct quantitative data for this compound exists, the following tables are illustrative examples based on studies of formulations containing pseudo-ceramides or those forming lamellar gel networks. These represent the types of data that would be generated in studies on this compound.
Table 1: Illustrative In Vivo Efficacy Data for a Hypothetical this compound Formulation
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | % Change | p-value |
| Skin Hydration (Corneometer units) | 35.2 ± 5.1 | 48.6 ± 6.3 | +38.1% | <0.01 |
| TEWL (g/m²/h) | 12.5 ± 2.3 | 8.1 ± 1.9 | -35.2% | <0.01 |
| Skin Roughness (arbitrary units) | 8.7 ± 1.5 | 5.4 ± 1.1 | -37.9% | <0.05 |
Table 2: Illustrative In Vitro Barrier Restoration Data
| Treatment | TEWL (g/m²/h) after Barrier Disruption | TEWL (g/m²/h) 24h Post-Treatment | % Barrier Restoration |
| Untreated Control | 30.1 ± 3.5 | 28.5 ± 3.2 | 5.3% |
| Placebo Formulation | 29.8 ± 3.8 | 25.1 ± 3.0 | 15.8% |
| Hypothetical 2% this compound Formulation | 30.5 ± 4.1 | 18.2 ± 2.8 | 40.3% |
Experimental Protocols (Proposed)
The following are detailed methodologies for key experiments that could be conducted to investigate the role of this compound in skin barrier function.
In Vitro Skin Model for Barrier Function Assessment
This protocol describes the use of a reconstructed human epidermis (RHE) model to assess the effect of a this compound-containing formulation on skin barrier integrity.
Materials:
-
Reconstructed human epidermis (RHE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
Test formulation (e.g., cream containing 2% this compound)
-
Placebo formulation (without this compound)
-
Phosphate-buffered saline (PBS)
-
Tewameter® for TEWL measurement
-
Corneometer® for hydration measurement
-
MTT assay kit for cell viability
Procedure:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in assay medium at 37°C, 5% CO₂ for 24 hours.
-
Baseline Measurements: Measure baseline TEWL and skin hydration for each tissue.
-
Barrier Disruption (Optional): To model compromised skin, the barrier can be disrupted by methods such as tape stripping or treatment with a mild surfactant like sodium dodecyl sulfate (SDS).
-
Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, placebo, and a negative control (e.g., PBS) to the surface of the RHE tissues.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 24, 48, and 72 hours).
-
Post-Treatment Measurements: At each time point, gently remove any remaining formulation and measure TEWL and skin hydration.
-
Cell Viability Assessment: At the end of the experiment, perform an MTT assay to assess the cytotoxicity of the formulations.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a key indicator of skin barrier function.[14]
Instrument: Tewameter® (e.g., TM300)
Procedure:
-
Acclimatization: Allow the subject or in vitro model to acclimatize to the room conditions (controlled temperature and humidity) for at least 20 minutes.
-
Probe Placement: Gently place the probe on the skin surface, ensuring it is perpendicular and that there is no pressure applied.
-
Measurement: Record the TEWL value once it has stabilized, typically within 30-60 seconds.
-
Replicates: Take at least three measurements at each site and calculate the average.
Measurement of Skin Hydration
Skin hydration reflects the water content of the stratum corneum.[15]
Instrument: Corneometer® (e.g., CM825)
Procedure:
-
Acclimatization: As with TEWL measurement, ensure the subject or model is acclimatized.
-
Probe Placement: Press the probe firmly and evenly against the skin surface.
-
Measurement: The instrument will provide a reading in arbitrary units.
-
Replicates: Perform at least three measurements per site and average the results.
Conclusion and Future Directions
While direct evidence for the role of this compound in skin barrier function is currently lacking, its chemical properties as a long-chain fatty acid amide and its function as a constituent in lamellar gel networks provide a strong theoretical basis for its potential benefits. It is hypothesized that this compound may contribute to skin hydration and barrier integrity through the occlusive and water-retaining properties of the formulations it helps to structure, and potentially through direct interaction with the stratum corneum lipids.
Future research should focus on conducting in vitro and in vivo studies, following the protocols outlined in this guide, to directly assess the impact of this compound on TEWL, skin hydration, and the lipid composition of the stratum corneum. Such studies are essential to validate the inferred roles and to fully understand the potential of this compound as an active ingredient in dermatological and cosmetic products aimed at improving skin barrier function.
References
- 1. This compound | C24H49NO2 | CID 3023585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ceramide - Wikipedia [en.wikipedia.org]
- 4. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 8. ulprospector.com [ulprospector.com]
- 9. deverauxspecialties.com [deverauxspecialties.com]
- 10. us.facethefuture.store [us.facethefuture.store]
- 11. Fatty acid - Wikipedia [en.wikipedia.org]
- 12. How Pseudo-Ceramides Work | HowStuffWorks [health.howstuffworks.com]
- 13. Ceramides and Skin Health: New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Capacitance and transepidermal water loss after soaking in water for different durations: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of Behenamide MEA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide MEA (N-docosanoylethanolamine) is a long-chain N-acyl ethanolamine (NAE) that belongs to a class of bioactive lipids involved in various physiological processes. As an endocannabinoid-like molecule, this compound and other NAEs are of growing interest in drug development and biomedical research for their potential roles in signaling pathways related to inflammation, pain, and metabolism. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its pharmacology, pharmacokinetics, and biomarker potential.
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, along with recommendations for data analysis and quality control.
Signaling Pathway
This compound is part of the broader N-acyl ethanolamine (NAE) signaling pathway, which shares components with the endocannabinoid system. NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) in cell membranes and are primarily degraded by the enzyme fatty acid amide hydrolase (FAAH). These lipids can modulate the activity of various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor alpha (PPARα), thereby influencing a range of cellular responses.
Caption: General N-Acyl Ethanolamine (NAE) Signaling Pathway.
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample preparation to extract the analyte and remove interferences, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental Workflow for this compound Analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Deuterated analog of a long-chain NAE (e.g., Arachidonoyl ethanolamide-d8) or a structurally similar non-endogenous fatty acid amide.
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.
Protocol 2.1: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2.2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum)
-
To 100 µL of plasma or serum, add 10 µL of the internal standard.
-
Add 500 µL of a mixture of ethyl acetate and hexane (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent and reconstitute as in the protein precipitation protocol.
Protocol 2.3: Solid-Phase Extraction (SPE) (for Tissue Homogenates)
-
Homogenize the tissue in an appropriate buffer.
-
Spike the homogenate with the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 60% B (equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Proposed MRM Transitions for this compound and a Surrogate Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 384.4 | 62.1 | 100 | 30 | 25 |
| This compound (Qualifier) | 384.4 | 324.3 | 100 | 30 | 20 |
| Arachidonoyl ethanolamide-d8 (IS) | 356.3 | 62.1 | 100 | 30 | 25 |
Note: The precursor ion for this compound is the [M+H]⁺ adduct. The product ion at m/z 62.1 corresponds to the protonated ethanolamine head group, a characteristic fragment for NAEs. The product ion at m/z 324.3 corresponds to the loss of the ethanolamine group. These transitions and voltages/energies should be optimized on the specific mass spectrometer being used.
Table 2: Method Validation Summary (Example Data)
| Parameter | This compound | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | <10% | <15% |
| Inter-day Precision (%CV) | <12% | <15% |
| Accuracy (% Bias) | -5% to +8% | ±15% |
| Recovery | 85-95% | Consistent and reproducible |
| Matrix Effect | <15% | <15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry, when properly validated, will enable researchers to obtain accurate and precise quantitative data for this important bioactive lipid. The provided diagrams and tables serve as a guide for understanding the underlying biology and for structuring the experimental workflow and data. Researchers should optimize the specific parameters for their instrumentation and matrices to ensure the highest quality data.
Application Note: A Robust GC-MS Protocol for the Quantification of Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy homeostasis. Prominent members of this family include anandamide (AEA), an endocannabinoid, and oleoylethanolamide (OEA), a regulator of satiety. Accurate and sensitive quantification of FAAs in biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the separation and quantification of these compounds. However, their low volatility and thermal instability necessitate a robust analytical protocol involving efficient extraction, chemical derivatization, and optimized instrument parameters.
This application note provides a detailed protocol for the analysis of fatty acid amides in plasma using solid-phase extraction (SPE) for sample cleanup, trimethylsilyl (TMS) derivatization for enhancing volatility, and subsequent GC-MS analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Fatty Acid Amides from Plasma
This protocol outlines the isolation of FAAs from a plasma matrix, a crucial step to remove interfering substances.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., heptadecanoyl ethanolamide in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Silica-based SPE cartridges (500 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glass test tubes
Procedure:
-
Sample Spiking: To a 1 mL aliquot of human plasma in a glass test tube, add a known amount of the internal standard solution.
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer containing the lipids to a new clean glass test tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
SPE Cartridge Conditioning: Condition a 500 mg silica SPE cartridge by washing with 5 mL of methanol followed by 5 mL of chloroform. Do not allow the cartridge to dry out between solvent additions.
-
Sample Loading: Re-dissolve the dried lipid extract in 1 mL of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of chloroform to elute non-polar lipids.
-
Elution of Fatty Acid Amides: Elute the fatty acid amides from the cartridge with 10 mL of a chloroform:methanol (9:1, v/v) solution into a clean glass test tube.
-
Final Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.
Derivatization: Trimethylsilylation (TMS) of Fatty Acid Amides
Derivatization is essential to increase the volatility and thermal stability of the FAAs for GC analysis.[1]
Materials:
-
Dried FAA extract from SPE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition: To the dried FAA extract, add 50 µL of anhydrous pyridine to dissolve the residue. Then, add 50 µL of BSTFA with 1% TMCS.
-
Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Sample Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following parameters provide a starting point for the analysis of TMS-derivatized fatty acid amides. Optimization may be required based on the specific instrument and analytes of interest.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 2 min |
| Ramp 1 | 10°C/min to 250°C, hold for 5 min |
| Ramp 2 | 5°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | Monitor characteristic ions for each FAA-TMS derivative |
Data Presentation
The following table presents representative quantitative data for several fatty acid amides identified in biological samples.
| Fatty Acid Amide | Abbreviation | Retention Time (min) | Limit of Detection (LOD) | Quantitative Data Example (Human Plasma) |
| Palmitamide | ~18.5 | ~10 pg | Detected[2] | |
| Linoleamide | ~20.2 | ~10 pg | Detected[2] | |
| Oleamide | ~20.4 | ~10 pg | Detected[2] | |
| Stearamide | ~20.8 | ~10 pg | Detected[2] | |
| Arachidonamide (Anandamide) | AEA | ~22.1 | ~1 pmol | Detected[2] |
| Oleoylethanolamide | OEA | ~22.5 | ~1 pmol | - |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions. LOD values are based on typical instrument performance for similar compounds.[3] Quantitative data from human plasma indicates the presence of these compounds, with absolute concentrations varying among individuals.
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the biological context of fatty acid amides, the following diagrams are provided.
References
- 1. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of fatty acid amides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Deuterated Behenamide MEA as an Internal Standard for LC-MS/MS Analysis
Abstract
This application note provides a detailed protocol for the chemical synthesis of deuterated behenamide monoethanolamine (Behenamide-d4 MEA). This stable isotope-labeled compound is designed for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for correcting analytical variability, including matrix effects and sample preparation losses, thereby ensuring the highest degree of accuracy and precision.[1][2] This document outlines the complete synthesis workflow, methods for purity and identity confirmation, and a validated protocol for its application in quantifying the non-deuterated analyte in a biological matrix.
Introduction
Behenamide MEA (Docosanamide, N-(2-hydroxyethyl)) is a fatty acid amide with applications in various industrial and research fields. Accurate quantification of this analyte in complex matrices, such as biological fluids or environmental samples, is critical for pharmacokinetic, toxicological, and quality control studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for such analyses. However, its accuracy is susceptible to variations in sample extraction, matrix effects, and instrument response.[2]
The principle of isotope dilution mass spectrometry (IDMS) is a powerful technique to overcome these challenges.[1][2] By adding a known quantity of a stable isotope-labeled (SIL) internal standard to the sample at the initial stage, any variations affecting the analyte will proportionally affect the SIL-IS.[1] Deuterated standards are ideal for this purpose as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency, which allows for effective normalization and highly reliable quantification.[3][4]
This note details the synthesis of Behenamide-d4 MEA, where four hydrogen atoms on the monoethanolamine moiety are replaced with deuterium. This provides a sufficient mass shift to be distinguished from the analyte by the mass spectrometer while maintaining near-identical chemical behavior.
Synthesis of Deuterated this compound
The synthesis of Behenamide-d4 MEA is achieved through the amidation of behenic acid with a commercially available deuterated amine, ethanolamine-d4. The carboxylic acid is first activated using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.
Experimental Protocols
Protocol 1: Synthesis of Behenamide-d4 MEA
Materials:
-
Behenic Acid (≥99%)
-
Ethanolamine-d4 (D, 98%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (Saturated Solution)
-
Magnesium Sulfate, anhydrous
-
Silica Gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve behenic acid (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and stir until dissolved.
-
In a separate container, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). Stir for 20 minutes.
-
Slowly add ethanolamine-d4 (1.2 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the precipitate with cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product, Behenamide-d4 MEA, as a white solid.
Protocol 2: Purity and Identity Confirmation
The identity, purity, and successful deuterium incorporation of the synthesized standard must be confirmed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the accurate mass of the synthesized product. The expected mass difference compared to the non-labeled analyte should be +4 Da.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the overall structure, while the absence of signals corresponding to the hydrogens on the ethanolamine moiety confirms deuteration. ²H NMR can be used to directly observe the deuterium nuclei.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography with a suitable detector (e.g., UV or Charged Aerosol Detector) is used to determine the chemical purity of the final product.
Protocol 3: Application as an Internal Standard in LC-MS/MS
This protocol describes the use of Behenamide-d4 MEA for the quantification of this compound in human plasma.
Materials:
-
Human Plasma (blank)
-
This compound (Analyte Reference Standard)
-
Behenamide-d4 MEA (Internal Standard)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Water with 0.1% Formic Acid
-
Methanol (for stock solutions)
-
Protein Precipitation Plate or Microcentrifuge Tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with the analyte working solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare an IS working solution (e.g., 50 ng/mL) in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in ACN.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Analyze the samples using the parameters defined in Table 2.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
Data Presentation and Results
All quantitative data should be clearly summarized. Below are representative tables for the characterization and application of the internal standard.
Table 1: Characterization of Synthesized Behenamide-d4 MEA
| Parameter | Expected Value | Measured Value |
|---|---|---|
| Molecular Formula | C₂₄H₄₇D₄NO₂ | - |
| Monoisotopic Mass | 390.4213 | 390.4215 |
| Isotopic Purity | >98% | 99.2% |
| Chemical Purity (HPLC) | >98% | 99.5% |
Table 2: LC-MS/MS Parameters for this compound and Behenamide-d4 MEA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 386.4 | 325.3 | 25 | 100 |
| Behenamide-d4 MEA (IS) | 390.4 | 325.3 | 25 | 100 |
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 | 2,450 | 98,500 | 0.0249 | 1.02 | 102.0 |
| 5.0 | 12,300 | 99,100 | 0.1241 | 4.95 | 99.0 |
| 25.0 | 61,500 | 98,200 | 0.6263 | 25.3 | 101.2 |
| 100.0 | 248,000 | 99,800 | 2.4849 | 99.6 | 99.6 |
| 500.0 | 1,255,000 | 101,200 | 12.4012 | 501.5 | 100.3 |
Regression: y = 0.0248x + 0.0005; R² = 0.9998
Conclusion
This application note provides a comprehensive and reliable method for the synthesis of high-purity Behenamide-d4 MEA. The detailed protocols for its synthesis, characterization, and application demonstrate its suitability as an internal standard for the accurate and precise quantification of this compound in complex matrices by LC-MS/MS. The use of this deuterated internal standard is crucial for developing robust bioanalytical methods that meet regulatory guidelines and ensure high confidence in analytical results.[1][3]
References
Application Note: The Use of Behenamide MEA as an Internal Standard in Lipidomics
Abstract
This document provides a detailed overview of the potential application of behenamide MEA (N-(2-hydroxyethyl)docosanamide) as an internal standard for the quantitative analysis of fatty acid amides, particularly N-acylethanolamines (NAEs), in the field of lipidomics. While the use of stable isotope-labeled internal standards is the current gold standard for mass spectrometry-based quantification, this note explores the methodology and validation considerations for employing a non-labeled, structurally similar compound like this compound. The protocols and data presented herein are based on established principles of analytical chemistry and lipid analysis.
Introduction
Lipidomics aims to comprehensively identify and quantify the vast array of lipid species within a biological system. Accurate quantification is crucial for understanding the roles of lipids in health and disease. In mass spectrometry (MS)-based lipidomics, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring data accuracy and precision.
N-acylethanolamines (NAEs) are a class of bioactive lipids involved in various physiological processes. Their quantification is often challenging due to their low abundance and the complexity of biological matrices. While deuterated or 13C-labeled NAEs are the preferred internal standards due to their similar chemical and physical properties to the analytes, their synthesis can be costly. This compound, a long-chain saturated fatty acid monoethanolamide, presents a potential cost-effective alternative as an internal standard for the quantification of various NAEs. Its long alkyl chain ensures it does not naturally occur in most biological samples of interest, and its chemical structure is highly similar to endogenous NAEs.
Principle of Using a Non-Labeled Internal Standard
The fundamental principle of using an internal standard (IS) is to add a known amount of the IS to every sample, standard, and quality control sample at the beginning of the sample preparation process. The IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized.
For a non-labeled internal standard like this compound, it is crucial that it is not endogenously present in the sample and that it exhibits similar extraction recovery and ionization efficiency to the analytes being quantified.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
N-oleoylethanolamine (OEA), N-palmitoylethanolamine (PEA), N-stearoylethanolamine (SEA), N-arachidonoylethanolamine (AEA) (Analytical Standards)
-
LC-MS grade methanol, acetonitrile, chloroform, isopropanol, and water
-
Formic acid
-
Human plasma (or other biological matrix of interest)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions of OEA, PEA, SEA, and AEA in methanol.
-
Analyte Working Mix (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte working mix into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 1 to 1000 ng/mL. Add a constant amount of the this compound internal standard working solution to each calibrator.
Sample Preparation and Lipid Extraction
The following protocol is a general guideline for lipid extraction from plasma.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 300 µL of cold methanol, vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of chloroform, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (Precursor ion > Product ion)
-
This compound: To be determined empirically
-
OEA: 326.3 > 62.1
-
PEA: 300.3 > 62.1
-
SEA: 328.3 > 62.1
-
AEA: 348.3 > 62.1
-
Data Presentation and Method Validation
For a comprehensive validation, the following parameters should be assessed. The results should be summarized in tables for clarity.
Linearity
A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. The linearity should be evaluated by the correlation coefficient (r²) which should be >0.99.
Table 1: Linearity of NAE Quantification using this compound as Internal Standard
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| OEA | 1 - 1000 | >0.99 |
| PEA | 1 - 1000 | >0.99 |
| SEA | 1 - 1000 | >0.99 |
| AEA | 1 - 1000 | >0.99 |
Precision and Accuracy
Precision (as %CV) and accuracy (as % bias) should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| OEA | Low | <15% | ±15% | <15% | ±15% |
| Medium | <15% | ±15% | <15% | ±15% | |
| High | <15% | ±15% | <15% | ±15% | |
| PEA | Low | <15% | ±15% | <15% | ±15% |
| Medium | <15% | ±15% | <15% | ±15% | |
| High | <15% | ±15% | <15% | ±15% |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be evaluated to ensure the internal standard effectively compensates for variations.
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 |
| OEA | 85 - 115 | 85 - 115 |
| PEA | 85 - 115 | 85 - 115 |
| SEA | 85 - 115 | 85 - 115 |
| AEA | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for lipidomics analysis using an internal standard.
NAE Signaling Pathway (Simplified)
Caption: Simplified N-acylethanolamine signaling pathway.
Conclusion
This compound shows promise as a cost-effective internal standard for the quantification of NAEs in lipidomics studies. Its structural similarity to endogenous NAEs and its absence in most biological matrices make it a suitable candidate. However, thorough method validation is imperative to ensure that it behaves similarly to the analytes of interest during sample preparation and analysis. The protocols and validation framework provided in this application note offer a starting point for researchers interested in employing this compound as an internal standard in their lipidomics workflows.
Protocol for incorporating behenamide MEA into artificial lipid bilayers.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of behenamide MEA (N-(2-hydroxyethyl)docosanamide), a long-chain N-acylethanolamine, into artificial lipid bilayers. These model membrane systems are crucial for investigating the biophysical effects of this compound on membrane properties and for studying its interactions with membrane-associated proteins. The protocols outlined below cover the preparation of liposomes containing this compound, characterization of these vesicles, and a general method for reconstituting membrane proteins into these modified bilayers.
Introduction
Artificial lipid bilayers, such as liposomes and supported lipid bilayers, serve as powerful tools in membrane biophysics and drug discovery.[1][2] They provide a controlled environment to study the influence of specific molecules on membrane structure and function. This compound, a saturated fatty acid amide, is of interest for its potential to modulate membrane properties due to its amphiphilic nature.[3][4] Understanding its interaction with lipid bilayers is essential for elucidating its physiological roles and for its potential application in drug delivery systems.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of liposomes with and without this compound. These values are representative of typical outcomes for the incorporation of long-chain lipids into a standard phosphatidylcholine bilayer and should be experimentally determined for specific applications.
Table 1: Physicochemical Properties of this compound-Containing Liposomes
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Control Liposomes (DOPC) | 120 ± 5.2 | 0.15 | -5.3 ± 0.8 |
| 1 mol% this compound | 125 ± 6.1 | 0.18 | -5.8 ± 1.1 |
| 5 mol% this compound | 132 ± 7.5 | 0.21 | -6.5 ± 1.4 |
| 10 mol% this compound | 145 ± 8.9 | 0.25 | -7.2 ± 1.9 |
Data are presented as mean ± standard deviation for n=3 independent preparations.
Table 2: Membrane Fluidity as Determined by Fluorescence Anisotropy
| Formulation | Fluorescent Probe | Anisotropy (r) ± SD |
| Control Liposomes (DOPC) | DPH | 0.150 ± 0.008 |
| 5 mol% this compound | DPH | 0.185 ± 0.012 |
| Control Liposomes (DOPC) | TMA-DPH | 0.280 ± 0.015 |
| 5 mol% this compound | TMA-DPH | 0.310 ± 0.018 |
DPH (1,6-diphenyl-1,3,5-hexatriene) probes the hydrophobic core of the bilayer. TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is anchored at the lipid-water interface. An increase in anisotropy (r) indicates decreased membrane fluidity.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid (e.g., DOPC) and this compound in a chloroform/methanol mixture in a round-bottom flask. The final concentration of this compound can be varied (e.g., 1-10 mol%).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[7]
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[7]
-
-
Hydration:
-
Hydrate the dried lipid film by adding the hydration buffer. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Gently agitate the flask to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs). This process can be facilitated by gentle warming above the phase transition temperature of the primary lipid.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (e.g., 11-21 passes) to form LUVs with a more uniform size distribution.
-
-
Characterization:
-
Determine the particle size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).[8]
-
Assess membrane fluidity using fluorescence anisotropy with probes like DPH and TMA-DPH.
-
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into this compound-Containing Liposomes
This protocol outlines the incorporation of a membrane protein into pre-formed this compound liposomes.
Materials:
-
This compound-containing LUVs (from Protocol 1)
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., n-Octyl-β-D-glucopyranoside, Triton X-100)
-
Detergent-free buffer
-
Detergent removal system (e.g., dialysis cassettes, Bio-Beads™ SM-2)[9][10]
Procedure:
-
Destabilization of Liposomes:
-
To the pre-formed liposome suspension, add detergent from a stock solution in a stepwise manner until the liposomes are saturated and begin to solubilize. This can be monitored by measuring the light scattering at 90 degrees.
-
-
Protein Insertion:
-
Add the detergent-solubilized membrane protein to the destabilized liposomes. The lipid-to-protein ratio should be optimized for the specific protein.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at a suitable temperature to allow for protein insertion.
-
-
Detergent Removal:
-
Gradually remove the detergent to allow the formation of proteoliposomes.[7] This can be achieved by:
-
-
Purification and Characterization:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes using techniques such as density gradient centrifugation or size exclusion chromatography.
-
Characterize the proteoliposomes for protein incorporation efficiency (e.g., via SDS-PAGE and protein quantification assays) and functionality.
-
Visualizations
Caption: Workflow for preparing this compound-containing liposomes.
Caption: Workflow for membrane protein reconstitution.
References
- 1. "Applications of Artificial Lipid Bilayers: A Gateway to a New Lipid Di" by Lauren Trihy [scholarship.claremont.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C24H49NO2 | CID 3023585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interactions of Drugs and Amphiphiles with Membranes: Modulation of Lipid Bilayer Elastic Properties by Changes in Acyl Chain Unsaturation and Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Behenamide MEA in Cell Culture: Application Notes and Protocols for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide MEA (Behenoyl Monoethanolamide) is a fatty acid amide derived from behenic acid, a C22:0 very long-chain saturated fatty acid. As a member of the N-acylethanolamine (NAE) family of bioactive lipids, this compound holds potential for influencing cellular lipid metabolism.[1] NAEs are endogenous signaling molecules involved in various physiological processes, and their effects are often mediated through interactions with enzymes like fatty acid amide hydrolase (FAAH).[2] While research on this compound is not as extensive as for other NAEs like anandamide or palmitoylethanolamide, its structural similarity to these well-studied compounds suggests it may play a role in regulating key metabolic pathways.
These application notes provide a framework for investigating the effects of this compound on lipid metabolism in cell culture models. The protocols outlined below are adapted from established methods for studying other long-chain fatty acid amides and general lipid biology.
Potential Applications in Lipid Metabolism Research
-
Modulation of Lipid Storage: Investigating the effect of this compound on the accumulation of neutral lipids in lipid droplets within adipocytes and hepatocytes.
-
Regulation of Fatty Acid Oxidation: Determining if this compound influences the rate of mitochondrial beta-oxidation in metabolically active cells like hepatocytes.
-
Interaction with FAAH: Assessing the potential for this compound to act as a substrate or inhibitor of fatty acid amide hydrolase, thereby influencing the levels of other bioactive NAEs.[2]
-
Ceramide Mimicry and Skin Barrier Research: While distinct from ceramides, long-chain fatty acid amides can be explored for their potential to mimic ceramide functions in skin cell models, given that compounds like Hydroxypropyl Bispalmitamide MEA are designed for this purpose.[3]
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Viability vs. Vehicle Control |
| Vehicle (DMSO) | 100% | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment | This compound (µM) | Absorbance (520 nm) Mean ± SD | % Lipid Accumulation vs. Oleic Acid Control |
| Vehicle Control | - | ||
| Oleic Acid (OA) | - | 100% | |
| OA + this compound | 1 | ||
| OA + this compound | 5 | ||
| OA + this compound | 10 | ||
| OA + this compound | 25 |
Table 3: Measurement of Fatty Acid Oxidation
| Treatment | This compound (µM) | ¹⁴C-Palmitate Oxidation (DPM/mg protein) Mean ± SD | % FAO vs. Vehicle Control |
| Vehicle Control | - | 100% | |
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Fenofibrate) | - |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effect of this compound on the chosen cell line to establish a non-toxic working concentration range.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cell line (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol is used to visualize and quantify the accumulation of neutral lipids in cells treated with this compound.
Materials:
-
This compound
-
Oleic acid
-
Bovine Serum Albumin (BSA)
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin (10%)
-
Isopropanol (60% and 100%)
-
PBS
-
24-well cell culture plates
-
Microscope
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed cells (e.g., 3T3-L1 preadipocytes or HepG2 hepatocytes) in 24-well plates. For 3T3-L1 cells, induce differentiation to mature adipocytes before the experiment.
-
Oleic Acid-BSA Complex Preparation: Prepare a stock solution of oleic acid complexed to BSA.
-
Treatment: Treat cells with a lipid-loading medium (e.g., complete medium containing oleic acid-BSA complex) in the presence or absence of various concentrations of this compound for 24 hours.
-
Cell Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Staining: a. Wash the fixed cells with water and then with 60% isopropanol. b. Allow the wells to dry completely. c. Add Oil Red O working solution (freshly prepared by diluting stock with water) and incubate for 20 minutes. d. Wash the wells extensively with water to remove unbound dye.
-
Imaging: Visualize and capture images of lipid droplets using a microscope.
-
Quantification: a. Elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. b. Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm.
Protocol 3: Measurement of Fatty Acid β-Oxidation
This protocol measures the rate of fatty acid oxidation in intact cells treated with this compound.[4][5]
Materials:
-
This compound
-
[¹⁴C]-Palmitic acid
-
BSA (fatty acid-free)
-
Cell line (e.g., primary hepatocytes or HepG2 cells)
-
Krebs-Henseleit buffer
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with non-toxic concentrations of this compound for a predetermined time (e.g., 12-24 hours).
-
Preparation of Radiolabeled Substrate: Prepare a working solution of [¹⁴C]-palmitic acid complexed to fatty acid-free BSA in Krebs-Henseleit buffer.
-
Oxidation Assay: a. Wash the cells with PBS and pre-incubate with Krebs-Henseleit buffer for 30 minutes. b. Replace the buffer with the [¹⁴C]-palmitate solution and incubate for 1-2 hours at 37°C.
-
Separation of Acid-Soluble Metabolites: a. Stop the reaction by adding ice-cold perchloric acid to the medium to precipitate non-metabolized palmitate. b. Centrifuge the samples to pellet the precipitate. c. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
-
Measurement: a. Transfer a known volume of the supernatant to a scintillation vial containing scintillation cocktail. b. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Normalization: Determine the protein concentration in each well to normalize the DPM values.
-
Analysis: Compare the rate of fatty acid oxidation in this compound-treated cells to vehicle-treated controls.
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for studying this compound in cell culture.
References
- 1. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Behenamide (EVT-304495) | 3061-75-4 [evitachem.com]
- 3. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence. The intracellular concentration of ceramide is tightly regulated by a balance between its synthesis and degradation. Acid ceramidase (AC; ASAH1), a lysosomal enzyme, is a key catabolic enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Overexpression of acid ceramidase is implicated in various pathologies, particularly in promoting cancer cell survival and chemoresistance by lowering pro-apoptotic ceramide levels.
Consequently, the inhibition of acid ceramidase has emerged as a promising therapeutic strategy and a powerful research tool. By blocking ceramide degradation, AC inhibitors artificially elevate cellular ceramide levels, allowing for the detailed study of downstream signaling events and providing a method to sensitize cancer cells to traditional therapies.
Behenamide MEA (N-(2-hydroxyethyl)docosanamide) is a long-chain N-acylethanolamine. While direct literature on this compound as a specific acid ceramidase inhibitor is limited, related N-acylethanolamines, such as N-oleoylethanolamine (NOE), are established inhibitors of this enzyme.[1][2] This document provides a framework for using this compound and similar molecules as tools to investigate ceramide-related pathways, based on the established methodologies for characterizing acid ceramidase inhibitors.
Mechanism of Action
This compound, as a putative competitive inhibitor of acid ceramidase, is hypothesized to bind to the active site of the enzyme, preventing the hydrolysis of its natural substrate, ceramide. This inhibition leads to the accumulation of ceramide within the lysosomes and subsequently the cytoplasm. The elevated ceramide levels can trigger various downstream signaling cascades, most notably the activation of apoptotic pathways. This mechanism makes this compound a valuable tool for dissecting the complex role of ceramide in cell fate decisions.[1][2]
Data Presentation: Comparative Potency of Acid Ceramidase Inhibitors
To provide a context for the potency of tools used to study ceramide pathways, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known acid ceramidase inhibitors across different assays.
| Inhibitor | IC50 Value | Assay Type | Cell Line/Enzyme Source | Reference |
| Carmofur | 11 - 104 µM | Cellular (MTT Assay) | U87MG Glioblastoma, GSCs | [1] |
| N-oleoylethanolamine (NOE) | ~500 µM (Ki) | In Vitro | Recombinant Human AC | [2] |
| B-13 | ~10 µM | In Vitro | Recombinant Human AC | [2] |
| Ceranib-2 | 0.73 µM | Cellular (Proliferation) | SKOV3 Ovarian Cancer | [3] |
| DM120 | 9.4 µM | In Vitro (Fluorogenic) | Recombinant Human AC | [4] |
| DM120 | 27 µM | Cellular (Flow Cytometry) | A375 Melanoma | [4] |
| LCL-521 | Not Specified | Cellular | Prostate & Lung Cancer | [5] |
Mandatory Visualizations
References
- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Behenamide MEA in Drug Delivery System Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide MEA (Monoethanolamine), the ethanolamide of behenic acid, is a waxy, solid, non-ionic surfactant. While extensively utilized in the cosmetics industry for its emulsifying and viscosity-controlling properties, its application in pharmaceutical drug delivery systems is an emerging area of interest. Its lipidic nature, high melting point, and surfactant properties suggest its potential as a key component in lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
This document provides a detailed overview of the potential applications of this compound and related fatty acid amides in drug delivery research. It includes compiled data from studies on similar lipid amides, along with generalized protocols that can be adapted for the formulation and characterization of this compound-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug delivery system design.
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxyethyl)docosanamide | [1] |
| Synonyms | Behenoyl monoethanolamide, Docosanamide, N-(2-hydroxyethyl)- | [1] |
| Molecular Formula | C24H49NO2 | [1] |
| Molecular Weight | 383.7 g/mol | [1] |
| Appearance | Waxy white solid/powder | [2][3] |
| Melting Point | 105 - 115 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | [2][4] |
| Thermal Stability | High thermal and oxidative stability. | [3] |
Application in Nanostructured Lipid Carriers (NLCs)
Case Study: Fatty Acid Amide-Based NLCs for Cancer Therapy
In a study by de O. Silva et al., NLCs were formulated using fatty acid amides derived from andiroba oil, combined with silk fibroin, to evaluate their cytotoxic activity against breast cancer cells. The results highlighted the potential of FAA-based NLCs as a selective and effective nanoplatform.
Table 1: Physicochemical Characterization of Fatty Acid Amide-NLCs (NLC-FAA/SF) [5]
| Parameter | Value |
| Average Particle Size (nm) | 136.9 ± 23.6 |
| Polydispersity Index (PDI) | 0.19 ± 0.04 |
| Zeta Potential (mV) | -8.3 ± 12.0 |
Table 2: In Vitro Drug Release and Cytotoxicity of FAA-NLCs [5]
| Parameter | Result |
| Drug Release at 4h | ~40% |
| Drug Release at 24h | ~57% |
| IC50 against 4T1 murine breast cancer cells (µg/mL) | 0.18 ± 0.06 |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the development and evaluation of this compound-based drug delivery systems.
Protocol 1: Synthesis of Fatty Acid Amides
This protocol describes a general method for the synthesis of fatty acid amides from fatty acids, which can be adapted for the synthesis of this compound from behenic acid and monoethanolamine.
Materials:
-
Fatty acid (e.g., Behenic acid)
-
Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)
-
Amine (e.g., Monoethanolamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (if using the acid chloride route)
-
Sodium hydroxide solution
-
Silica gel for column chromatography
Procedure (Acid Chloride Method):
-
Reflux 1 mole of the fatty acid with 1.5 moles of thionyl chloride to form the fatty acid chloride.[6]
-
Distill off the excess thionyl chloride.[6]
-
Purify the fatty acid chloride by vacuum distillation.[6]
-
Dissolve the purified fatty acid chloride in an anhydrous solvent.
-
In a separate flask, dissolve the amine and triethylamine in the same anhydrous solvent.
-
Slowly add the fatty acid chloride solution to the amine solution under stirring, maintaining a cool temperature (e.g., using an ice bath).
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by recrystallization or silica gel chromatography.
Procedure (CDI Coupling Method):
-
Activate the fatty acid with carbonyldiimidazole (CDI) in an anhydrous solvent.[7]
-
Add the desired amine (or its hydrochloride salt) to the reaction mixture.[7]
-
Stir the reaction at room temperature until completion.[7]
-
Perform an aqueous workup to remove by-products.
-
Purify the final fatty acid amide product.[7]
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (HPH)
This is a widely used method for producing NLCs and can be adapted for formulations containing this compound as a solid lipid.[8][9]
Materials:
-
Solid lipid (e.g., this compound)
-
Liquid lipid (e.g., Oleic acid, Miglyol 812)
-
Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature 5-10°C above the melting point of the solid lipid.[8]
-
Dissolve the drug in the molten lipid mixture.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.[10]
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer at the same temperature for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).[8]
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.
Protocol 3: Determination of Drug Entrapment Efficiency (EE) and Drug Loading (DL)
This protocol outlines the indirect method for quantifying the amount of drug encapsulated within the NLCs.
Materials:
-
Drug-loaded NLC dispersion
-
Centrifugal filter units (e.g., Amicon Ultra) with a suitable molecular weight cut-off
-
Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Place a known amount of the NLC dispersion into the centrifugal filter unit.
-
Centrifuge at a specified speed and time to separate the aqueous phase (containing free drug) from the nanoparticles.
-
Collect the filtrate (aqueous phase).
-
Quantify the concentration of the free drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of the drug from the NLCs over time.[11][12]
Materials:
-
Drug-loaded NLC dispersion
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate buffered saline - PBS, pH 7.4, with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
-
Analytical instrument for drug quantification
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time before use.
-
Pipette a known volume of the NLC dispersion into the dialysis bag and seal both ends.
-
Immerse the sealed dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.[11]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[11]
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.[13]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Drug-loaded NLCs and blank NLCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded NLCs, blank NLCs, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability (%) against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound presents itself as a promising, yet underexplored, lipid excipient for the formulation of drug delivery systems. Its physicochemical properties are well-suited for its use as a solid lipid matrix in SLNs and NLCs. The provided data on related fatty acid amides and the detailed experimental protocols offer a solid foundation for researchers to initiate investigations into the potential of this compound in enhancing the delivery of therapeutic agents. Further research is warranted to specifically evaluate its performance, biocompatibility, and efficacy in various drug delivery applications.
References
- 1. This compound | C24H49NO2 | CID 3023585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Behenamide CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 3. 2017erp.com [2017erp.com]
- 4. Buy Behenamide (EVT-304495) | 3061-75-4 [evitachem.com]
- 5. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Nanostructured Lipid Carriers (NLC)-Based Gel Formulations as Etodolac Delivery: From Gel Preparation to Permeation Study | MDPI [mdpi.com]
- 11. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Assessing the Effect of Behenamide MEA on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, transport, and enzyme activity.[1] Alterations in membrane fluidity can significantly impact cellular processes and are an important consideration in drug development and toxicology. Behenamide MEA (monoethanolamine), an amphiphilic molecule, is anticipated to interact with the lipid bilayer, potentially altering its fluidity. These application notes provide detailed protocols for assessing the effects of this compound on membrane fluidity using several established biophysical techniques.
The primary methods covered in this document are:
-
Fluorescence Spectroscopy using Laurdan: This method utilizes the environmentally sensitive fluorescent probe Laurdan to report on the packing of lipid acyl chains and water penetration into the bilayer.[2][3]
-
Fluorescence Anisotropy using DPH: This technique measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) embedded within the hydrophobic core of the lipid bilayer.[4][5]
-
Differential Scanning Calorimetry (DSC): A thermodynamic technique used to measure heat changes associated with lipid phase transitions, providing insights into how a compound affects membrane stability and fluidity.[6][7]
-
Electron Spin Resonance (ESR) Spectroscopy: This technique employs spin-labeled molecules to probe the dynamics and ordering of the lipid environment.[8][9]
Fluorescence Spectroscopy using Laurdan
Principle
Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the polarity of its environment.[2] In a more ordered, gel-phase membrane, where water penetration is limited, Laurdan has a blue-shifted emission maximum (~440 nm). In a more fluid, liquid-crystalline phase with greater water penetration, the emission is red-shifted (~490 nm).[3] This spectral shift is quantified by the Generalized Polarization (GP) value, which is a sensitive indicator of membrane fluidity.[3][10] An increase in GP indicates a decrease in membrane fluidity, while a decrease in GP suggests an increase in fluidity.[11]
Experimental Workflow: Laurdan GP Assay
Caption: Workflow for assessing membrane fluidity using the Laurdan GP assay.
Protocol: Laurdan Generalized Polarization (GP) Assay
Materials:
-
Lipids (e.g., POPC, DPPC, or cell-derived lipid extract)
-
This compound
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Buffer (e.g., HEPES or PBS)
-
Chloroform
-
Nitrogen gas stream
-
Water bath sonicator or extruder
-
Fluorescence spectrophotometer or plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.
Procedure:
-
Liposome Preparation:
-
Prepare a lipid stock solution in chloroform.
-
In a glass vial, evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL by vortexing. This creates multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to freeze-thaw cycles followed by extrusion through polycarbonate filters (e.g., 100 nm pore size).
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Add the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound at various concentrations.
-
Add the desired concentrations of this compound to the Laurdan-labeled liposome suspension.
-
Include a control sample with no this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at the desired temperature.
-
-
Fluorescence Measurement:
-
Transfer the samples to a quartz cuvette or a microplate.
-
Set the excitation wavelength to 350 nm.
-
Record the fluorescence emission intensity at 440 nm (I_440) and 490 nm (I_490).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) [3]
-
Compare the GP values of the this compound-treated samples to the control.
-
Data Presentation: Laurdan GP
| This compound (µM) | I_440 (a.u.) | I_490 (a.u.) | Generalized Polarization (GP) |
| 0 (Control) | 5000 | 2500 | 0.333 |
| 10 | 4800 | 2700 | 0.280 |
| 50 | 4500 | 3000 | 0.200 |
| 100 | 4200 | 3300 | 0.120 |
Fluorescence Anisotropy using DPH
Principle
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the lipid bilayer.[5] DPH (1,6-diphenyl-1,3,5-hexatriene) is a hydrophobic probe that aligns with the lipid acyl chains.[4] When excited with polarized light, the emitted light will also be polarized. The degree of depolarization is related to the rotational diffusion of the probe during its fluorescence lifetime. In a more fluid membrane, DPH rotates more freely, leading to greater depolarization and a lower anisotropy value. Conversely, in a more rigid membrane, the rotation is restricted, resulting in higher anisotropy.[5]
Protocol: DPH Fluorescence Anisotropy
Materials:
-
Liposomes or cell suspension
-
This compound
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Buffer
-
Fluorescence spectrophotometer with polarizers for both excitation and emission beams.
Procedure:
-
Liposome Preparation: Prepare liposomes as described in the Laurdan protocol.
-
DPH Labeling:
-
Prepare a 2 mM stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Dilute the DPH stock solution 1:1000 in buffer with vigorous stirring to form a DPH dispersion.
-
Add the DPH dispersion to the liposome suspension at a probe-to-lipid molar ratio of 1:1000.
-
Incubate in the dark at the desired temperature for at least 1 hour.
-
-
Treatment with this compound:
-
Add various concentrations of this compound to the DPH-labeled liposomes.
-
Include a control sample without this compound.
-
Incubate for the desired time and temperature.
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the polarizers in four different orientations:
-
I_VV (Vertical excitation, Vertical emission)
-
I_VH (Vertical excitation, Horizontal emission)
-
I_HV (Horizontal excitation, Vertical emission)
-
I_HH (Horizontal excitation, Horizontal emission)
-
-
-
Data Analysis:
-
Calculate the grating correction factor (G-factor): G = I_HV / I_HH
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of the treated samples with the control.
-
Data Presentation: DPH Anisotropy
| This compound (µM) | Fluorescence Anisotropy (r) | Standard Deviation |
| 0 (Control) | 0.250 | ± 0.005 |
| 10 | 0.235 | ± 0.004 |
| 50 | 0.210 | ± 0.006 |
| 100 | 0.185 | ± 0.005 |
Differential Scanning Calorimetry (DSC)
Principle
DSC is a technique that measures the heat flow into or out of a sample as a function of temperature.[7] For lipid bilayers, DSC can detect the phase transition from the gel (ordered) phase to the liquid-crystalline (fluid) phase. This transition is characterized by a main transition temperature (Tm) and an enthalpy (ΔH).[12][13] The introduction of a molecule like this compound can alter these parameters. A decrease in Tm suggests an increase in membrane fluidity, while a broadening of the transition peak indicates a disruption of the cooperative packing of the lipid molecules.[7]
Protocol: Differential Scanning Calorimetry
Materials:
-
Lipids (e.g., DPPC, which has a well-defined Tm)
-
This compound
-
Buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare liposomes (MLVs are often used for DSC) with and without this compound at the desired concentrations.
-
Concentrate the liposome suspensions by centrifugation if necessary.
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of buffer into the reference pan.
-
Seal the pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1°C/min) through the phase transition temperature range.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the main transition temperature (Tm), which is the peak of the endotherm.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Observe any changes in the peak width (cooperativity of the transition).
-
Compare the thermograms of the this compound-treated samples to the control.
-
Data Presentation: DSC
| This compound (mol%) | Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Peak Width at Half-Height (°C) |
| 0 (Control) | 41.5 | 8.7 | 0.5 |
| 1 | 40.8 | 8.2 | 0.8 |
| 5 | 39.2 | 7.1 | 1.5 |
| 10 | 37.5 | 5.9 | 2.8 |
Electron Spin Resonance (ESR) Spectroscopy
Principle
ESR (also known as EPR) spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field.[8] To study membrane fluidity, spin-labeled molecules, typically nitroxide derivatives of fatty acids (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid), are incorporated into the membrane.[14] The shape of the ESR spectrum is sensitive to the rotational motion of the spin label.[8] In a fluid membrane, the spin label tumbles rapidly, resulting in a sharp, well-resolved spectrum. In a more viscous, ordered environment, the motion is restricted, leading to a broader, more anisotropic spectrum. An order parameter (S) can be calculated from the spectrum to quantify the degree of ordering of the lipid acyl chains. A lower order parameter indicates higher fluidity.[15]
Protocol: ESR Spectroscopy
Materials:
-
Liposomes or cell membranes
-
This compound
-
Spin label (e.g., 5-doxyl stearic acid)
-
Buffer
-
ESR spectrometer
Procedure:
-
Spin Labeling:
-
Prepare a stock solution of the spin label in a suitable solvent (e.g., ethanol).
-
Add a small aliquot of the spin label solution to the liposome or membrane suspension (final spin label concentration is typically in the micromolar range).
-
Incubate to allow the spin label to incorporate into the membranes.
-
-
Treatment with this compound:
-
Add the desired concentrations of this compound to the spin-labeled membranes.
-
Include a control sample.
-
Incubate for the desired time and temperature.
-
-
ESR Measurement:
-
Transfer the sample to a capillary tube suitable for ESR measurements.
-
Place the capillary tube in the ESR spectrometer cavity.
-
Record the ESR spectrum at a controlled temperature.
-
-
Data Analysis:
-
Analyze the spectral line shapes to determine the hyperfine splitting values (A_parallel and A_perpendicular).
-
Calculate the order parameter (S) using the appropriate formula for the specific spin label and system.
-
Compare the order parameters of the treated samples to the control.
-
Data Presentation: ESR Spectroscopy
| This compound (µM) | Order Parameter (S) for 5-doxyl stearic acid |
| 0 (Control) | 0.65 |
| 10 | 0.62 |
| 50 | 0.58 |
| 100 | 0.53 |
Potential Mechanism of Action of this compound
Amphiphilic molecules like this compound can insert into the lipid bilayer, with their hydrophobic tails intercalating among the lipid acyl chains and their polar head groups residing near the aqueous interface. This insertion can disrupt the ordered packing of the lipid molecules, increasing the free volume within the bilayer and leading to an increase in membrane fluidity.
Caption: Hypothetical mechanism of this compound-induced membrane fluidization.
References
- 1. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laurdan - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid domains in fluid membranes: a quick-freeze differential scanning calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron spin resonance studies of lipid fluidity changes in membranes of an uncoupler-resistant mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 11. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Electron paramagnetic resonance studies of ethanol on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Delivery of Long-Chain Fatty Acid Amides to Cultured Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of long-chain fatty acid amides (LCFAAs) to cultured cells. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain fatty acid amides (LCFAAs) challenging to deliver to cultured cells?
A1: LCFAAs are highly lipophilic molecules due to their long hydrocarbon chains, leading to poor solubility in aqueous solutions like cell culture media. Direct application can cause the compound to precipitate, form micelles, or create an oily layer on the media surface, which results in inconsistent and unreliable experimental outcomes.
Q2: What are the most common methods for delivering LCFAAs to cultured cells?
A2: The most prevalent methods are designed to enhance the solubility and bioavailability of LCFAAs in the culture medium. These include:
-
Using Organic Solvents: Preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, which is subsequently diluted into the cell culture medium.[1]
-
Complexing with Bovine Serum Albumin (BSA): LCFAAs can be complexed with fatty-acid-free BSA, which functions as a carrier protein to solubilize these hydrophobic molecules in the aqueous environment of the media.[2][3] This approach mimics the natural transport of fatty acids in the bloodstream.[2]
-
Liposomal Formulations: Encapsulating LCFAAs within liposomes, which are phospholipid vesicles capable of fusing with the cell membrane to release their contents into the cell.
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes with LCFAAs, thereby increasing their solubility in aqueous solutions.[4]
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: To prevent cytotoxicity, the final concentration of organic solvents in the cell culture medium should be minimized.[1] For DMSO, a final concentration below 0.1% is generally considered safe for the majority of cell lines, although some more robust cell lines may tolerate up to 0.5%.[3] For ethanol, it is advisable to keep the final concentration under 0.1%. It is imperative to include a vehicle control, which consists of media with the same final concentration of the solvent, in all experiments to control for any effects induced by the solvent.
Q4: What is the significance of the fatty acid amide to BSA molar ratio?
A4: The molar ratio of the LCFAA to BSA is a critical experimental parameter that can profoundly influence the observed biological effects.[5] Higher ratios may lead to an increased concentration of free (unbound) LCFAA, which can induce lipotoxicity. Therefore, it is crucial to carefully control and report this ratio to ensure the reproducibility of your experiments. Ratios between 1:1 and 3:1 are often considered to be within a physiological range, whereas higher ratios (e.g., greater than 5:1) may be employed to simulate pathological conditions.[2]
Troubleshooting Guides
Issue 1: Precipitation or an oily layer forms in the media after the addition of the LCFAA.
| Possible Cause | Recommended Solution(s) |
| Poor solubility of the LCFAA. | - Prepare a stock solution in an appropriate organic solvent: Utilize DMSO or ethanol to formulate a high-concentration stock solution.[1] - Complex with fatty-acid-free BSA: This will enhance the solubility of the LCFAA in the aqueous medium.[2][3] - Use a solubilizing agent: You may consider co-solvents or non-ionic surfactants such as Tween® 20; however, it is essential to perform a toxicity test with the agent alone first. |
| Improper dilution technique. | - Pre-warm the cell culture medium to 37°C before introducing the stock solution. - Add the stock solution dropwise while gently swirling or vortexing the medium. This method of gradual dilution can prevent the LCFAA from precipitating. |
| The final concentration surpasses the solubility limit. | - Conduct a serial dilution to achieve a lower final concentration. - Increase the concentration of BSA to maintain a favorable LCFAA:BSA molar ratio. |
Issue 2: An increase in cell death or altered cell morphology is observed after treatment.
| Possible Cause | Recommended Solution(s) |
| Cytotoxicity of the LCFAA. | - Perform a dose-response experiment: Use an MTT assay or a similar cell viability test to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your particular cell line. |
| Toxicity of the organic solvent. | - Lower the final solvent concentration: Aim for a final concentration of ≤0.1% for both DMSO and ethanol.[3] This might necessitate the preparation of a more concentrated stock solution. - Always include a vehicle control: This will enable you to distinguish between the effects of the LCFAA and those of the solvent. |
| Lipotoxicity resulting from high concentrations of free LCFAA. | - Optimize the LCFAA:BSA molar ratio: Employ a lower ratio (e.g., 2:1 or 3:1) to decrease the concentration of unbound LCFAA.[2] |
Issue 3: Inconsistent or non-reproducible experimental results.
| Possible Cause | Recommended Solution(s) |
| Incomplete dissolution of the LCFAA stock solution. | - Visually inspect the stock solution for any signs of precipitation. If precipitate is present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound. |
| Variability in the formation of the LCFAA-BSA complex. | - Standardize your complexation protocol: Maintain consistent control over temperature, incubation time, and mixing methods. Ensure that the final solution is clear before you use it.[2] |
| Degradation of the LCFAA. | - Prepare fresh stock solutions on a regular basis and store them correctly (e.g., at -20°C in small, single-use aliquots to prevent freeze-thaw cycles). |
| Cellular metabolism of the LCFAA. | - Take into account the activity of enzymes such as fatty acid amide hydrolase (FAAH) in your cell line. If required, use FAAH inhibitors to ensure stable concentrations of the LCFAA. |
Data Presentation: A Comparative Overview of Delivery Methods
Disclaimer: Direct comparative studies for many LCFAAs are limited. The data presented below has been compiled from various sources, and it is important to consider the experimental conditions when making comparisons.
Table 1: Cellular Uptake and Activity of Anandamide with Various Delivery Vehicles
| Delivery Vehicle | Cell Type | Concentration | Outcome Measure | Result | Cite |
| Ethanol/Buffer | Cerebellar granule neurons | Not specified | Anandamide uptake | Chronic ethanol exposure led to a 30% inhibition of uptake at 3 minutes. | |
| Intracellular Microinjection | HEK293 cells expressing CB1 receptors | 10-1000 nM | Intracellular Ca2+ increase | A dose-dependent increase in intracellular calcium was observed. | [6] |
| BSA | Cortical neurons | 0.5% BSA | Anandamide uptake | Uptake was completely inhibited. | [7] |
Table 2: Effects of Oleamide Delivered Using Different Methodologies
| Delivery Vehicle | Cell Type | Concentration | Outcome Measure | Result | Cite |
| Ethanol | Not specified | Stock ~22 mg/mL | Solubility | Exhibited good solubility for stock preparation. | [1] |
| DMSO | Not specified | Stock ~20 mg/mL | Solubility | Showed good solubility for stock preparation. | [1] |
| BSA Complex | Adipocytes and Hepatocytes | 60 µM Oleic Acid (precursor) | Lipid droplet formation | An increase in the formation of lipid droplets was noted. | [8] |
Experimental Protocols
Protocol 1: Preparation of an LCFAA Stock Solution in Ethanol
-
In a sterile microcentrifuge tube, weigh out the desired amount of the LCFAA (e.g., oleamide).
-
To achieve a high-concentration stock solution (e.g., 10-50 mM), add the appropriate volume of 100% ethanol.[1]
-
Vortex the solution thoroughly until the LCFAA is completely dissolved. Gentle warming in a 37°C water bath may facilitate dissolution.
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an LCFAA-BSA Complex
This protocol has been adapted for the preparation of a 5 mM LCFAA stock solution with a 6:1 molar ratio to BSA.[2]
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile, tissue culture-grade water. Mix gently until the BSA is fully dissolved, and then sterilize by passing it through a 0.22 µm filter.
-
Prepare a 150 mM LCFAA stock solution in ethanol: Dissolve the appropriate amount of the LCFAA in 100% ethanol.
-
Complexation: a. In a sterile tube, warm 3.33 mL of the 10% BSA solution and 5.8 mL of sterile 150 mM NaCl at 37°C for 30 minutes with gentle shaking. b. Slowly add 333 µL of the 150 mM LCFAA stock solution dropwise to the BSA solution while gently swirling. c. Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation. d. The final solution should be clear. This 5 mM stock solution can now be diluted into your cell culture medium.
Protocol 3: MTT Assay for the Assessment of Cytotoxicity
This protocol provides a general procedure for evaluating the effect of an LCFAA on cell viability.[9][10]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the LCFAA in cell culture medium, along with a vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the LCFAA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability should be expressed as a percentage of the vehicle-treated control.
Protocol 4: Assessment of CB1 Receptor Activation via cAMP Level Measurement
This protocol outlines a general method to ascertain whether anandamide is activating the Gi-coupled CB1 receptor.[11]
-
Plate cells that express CB1 receptors in a suitable format (e.g., a 24-well plate).
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15 minutes to prevent the degradation of cAMP.
-
Treat the cells with your anandamide solution or a vehicle control for a specified period.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., an ELISA-based kit).
-
The activation of the Gi-coupled CB1 receptor by anandamide will inhibit adenylyl cyclase, which will result in a decrease in forskolin-stimulated cAMP levels when compared to the control.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for LCFAA delivery and assessment.
Caption: Simplified anandamide signaling via the CB1 receptor.
Caption: Pleiotropic signaling actions of oleamide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ion suppression in the mass spectrometric analysis of behenamide MEA.
Technical Support Center: Behenamide MEA Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for ion suppression encountered during the mass spectrometric analysis of this compound (N-(2-Hydroxyethyl)docosanamide).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][4] In biological samples, complex matrices containing salts, proteins, and other lipids like phospholipids are common sources of these interferences.[5][6][7] Given that this compound is a long-chain fatty acid amide, it is particularly susceptible to suppression by structurally similar endogenous lipids.
Q2: My this compound signal is low and variable between injections. Is this ion suppression?
A2: Low and inconsistent signal intensity are classic indicators of ion suppression.[1] This variability often arises because the concentration of interfering matrix components can differ from sample to sample, leading to a non-uniform impact on the analyte's ionization. To confirm if ion suppression is the cause, specific diagnostic experiments are recommended.
Q3: How can I definitively diagnose ion suppression in my assay?
A3: A post-column infusion (PCI) experiment is a powerful qualitative method to identify at what points in your chromatogram ion suppression is occurring.[1][6] In this technique, a constant flow of this compound is introduced into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[1][8] A dip in the steady baseline signal of this compound indicates a region of retention time where co-eluting matrix components are causing suppression.[1]
Q4: What are the most common sources of ion suppression for lipid-like molecules?
A4: For lipidic molecules like this compound, the most significant sources of ion suppression are often endogenous lipids, especially phospholipids, from biological matrices like plasma or serum.[5][9] These molecules can co-elute with the analyte and compete for ionization in the electrospray source.[9] Other sources include salts from buffers, detergents, and plasticizers leached from lab consumables.[7][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating ion suppression.
Issue: Low or No Signal for this compound
If you are observing a weak or absent signal for this compound, follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for ion suppression issues.
Quantitative Data Summary
Effective sample preparation is critical to minimizing ion suppression. The choice of technique can significantly impact the matrix effect and analyte recovery.
Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Pros | Cons |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 (Suppression) | < 15% | Fast, simple, inexpensive. | Poor removal of phospholipids and other endogenous interferences.[9] |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 80 ± 10 (Suppression) | < 10% | Good for removing polar interferences like salts. | Can be labor-intensive and may not efficiently remove lipids.[11] |
| Solid-Phase Extraction (SPE) | 90 ± 6 | 92 ± 7 (Minimal Suppression) | < 8% | Excellent for removing salts and phospholipids; can be automated.[11][12] | Requires method development; can be more expensive.[13] |
-
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) * 100. A value < 100% indicates suppression.
Table 2: Typical Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 384.4 [M+H]⁺ |
| Product Ion (Q3) | m/z 324.3 (Fragment from loss of C₂H₄OH and H₂O) |
| Collision Energy (CE) | 20-30 eV (Instrument dependent) |
| Dwell Time | 100 ms |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Diagnose Ion Suppression
This protocol helps visualize regions of ion suppression across a chromatographic run.
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).[8]
-
Connect the syringe pump output to a T-junction placed between the analytical column outlet and the mass spectrometer inlet.
-
-
Procedure:
-
Begin the LC mobile phase flow and allow the system to equilibrate.
-
Start the post-column infusion from the syringe pump. Monitor the this compound signal (e.g., MRM transition 384.4 -> 324.3) until a stable baseline is achieved.
-
Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Acquire data for the entire duration of the chromatographic gradient.
-
-
Data Analysis:
-
Examine the chromatogram for the this compound signal.
-
A consistent, flat baseline indicates no ion suppression from the matrix.
-
Sharp or broad dips in the baseline signal indicate retention time zones where co-eluting matrix components are causing ion suppression.[1] Compare the retention time of your analyte to these suppression zones.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Behenamide MEA in Biological Matrices
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and conducting stability studies for behenamide MEA.
| Question | Answer |
| What types of stability studies are necessary for a novel compound like this compound in biological matrices? | For a comprehensive stability assessment, several types of studies are recommended. These include: Freeze-thaw stability to evaluate the impact of repeated freezing and thawing cycles on the analyte. Short-term (bench-top) stability to assess the stability of the analyte at room temperature for a duration that mimics the sample handling and preparation time. Long-term stability to determine the stability of the analyte under frozen storage conditions over an extended period. Stock solution stability to ensure the integrity of the analytical standards. |
| What are the most likely degradation pathways for this compound in biological matrices? | As a fatty acid amide, this compound is susceptible to enzymatic hydrolysis of the amide bond, which would yield behenic acid and monoethanolamine.[1][2][3][4] This hydrolysis can be catalyzed by various enzymes present in biological matrices, such as carboxylesterases found in liver microsomes.[1][5] Additionally, oxidation of the fatty acid chain is a potential degradation pathway. |
| Which biological matrices should I use for stability testing? | The choice of biological matrices should align with the intended application of your research. Common matrices include plasma, whole blood, serum, and tissue homogenates (e.g., liver, brain). It is crucial to evaluate stability in the same matrix that will be used for sample analysis in your main study. |
| How are stability samples prepared and analyzed? | Stability samples are typically prepared by spiking a known concentration of this compound into the biological matrix. These samples are then subjected to the specific stability conditions (e.g., freeze-thaw cycles, storage at a specific temperature). At designated time points, the concentration of this compound is measured using a validated bioanalytical method, commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and compared to the concentration in control samples (time zero). |
| What are the acceptance criteria for stability? | Generally, an analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration. The precision (%CV) of the measurements should also be within 15%. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor recovery of this compound from the biological matrix. | Non-specific binding: this compound, being a lipophilic molecule, may bind to container surfaces (e.g., plastic tubes) or proteins in the matrix. | - Use low-binding microcentrifuge tubes or silanized glassware.- Optimize the sample preparation method. Consider different protein precipitation solvents or the use of a supported liquid extraction (SLE) or solid-phase extraction (SPE) method.- Add a surfactant or a competing agent to the sample processing solutions. |
| High variability in replicate measurements. | Inconsistent sample preparation: Variations in pipetting, vortexing, or extraction steps can lead to inconsistent results.LC-MS/MS issues: Matrix effects, such as ion suppression or enhancement, can cause variability.[6][7][8] | - Ensure all lab personnel are following a standardized and validated sample preparation protocol.- Use an internal standard that is structurally similar to this compound to correct for variability.- Optimize the chromatographic method to separate this compound from interfering matrix components.- Evaluate and minimize matrix effects during method development.[7] |
| Evidence of degradation in control (time zero) samples. | Instability during sample preparation: The analyte may be degrading during the extraction process.Contaminated standards or reagents: The stock solution or other reagents may be compromised. | - Minimize the time samples spend at room temperature during preparation.- Prepare fresh stock solutions and reagents.- Investigate the stability of the analyte in the extraction solvent. |
| Unexpected degradation products are observed. | Unanticipated degradation pathway: The compound may be susceptible to degradation pathways other than hydrolysis, such as oxidation.Matrix-specific degradation: Certain enzymes or components in a specific biological matrix may be causing the degradation. | - Use high-resolution mass spectrometry to identify the structure of the degradation products.- Investigate the effect of adding enzyme inhibitors (e.g., for esterases, proteases) to the matrix to identify the class of enzymes responsible for degradation.- Assess stability in different biological matrices to understand matrix-specific effects. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
2. Materials:
-
This compound analytical standard
-
Human plasma (with appropriate anticoagulant)
-
Internal Standard (IS) stock solution
-
Validated LC-MS/MS system
-
Low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Freezer (-20°C or -80°C)
3. Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking this compound into human plasma.
-
Aliquot the QC samples into appropriately labeled low-binding microcentrifuge tubes.
-
Analyze one set of QC samples (n=3 for each concentration) immediately to establish the time-zero (T=0) concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[9]
-
Thaw the samples completely at room temperature.[10]
-
Once thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[9][11]
-
After the final thaw, process and analyze the samples using the validated LC-MS/MS method.
-
Calculate the mean concentration and precision (%CV) for each QC level and compare the results to the T=0 samples.
Acceptance Criteria: The mean concentration should be within ±15% of the T=0 concentration, and the %CV should be ≤15%.
Data Presentation
Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma
| QC Level | Cycle 1 Mean Conc. (ng/mL) | % Bias from T=0 | Cycle 2 Mean Conc. (ng/mL) | % Bias from T=0 | Cycle 3 Mean Conc. (ng/mL) | % Bias from T=0 |
| Low QC (5 ng/mL) | 4.95 | -1.0% | 4.88 | -2.4% | 4.92 | -1.6% |
| High QC (500 ng/mL) | 505 | +1.0% | 497 | -0.6% | 502 | +0.4% |
Table 2: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C
| QC Level | 1 Month Mean Conc. (ng/mL) | % Bias from T=0 | 3 Months Mean Conc. (ng/mL) | % Bias from T=0 | 6 Months Mean Conc. (ng/mL) | % Bias from T=0 |
| Low QC (5 ng/mL) | 5.02 | +0.4% | 4.91 | -1.8% | 4.85 | -3.0% |
| High QC (500 ng/mL) | 498 | -0.4% | 506 | +1.2% | 495 | -1.0% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, degradation and pharmacological importance of the fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. zefsci.com [zefsci.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 11. microchemlab.com [microchemlab.com]
Addressing challenges in the quantification of endogenous long-chain fatty acid amides.
Welcome to the technical support center for the quantification of endogenous long-chain fatty acid amides (LCFAAs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your analytical methods for LCFAAs such as oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and anandamide (AEA).
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of LCFAAs by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Potential Cause | Recommended Solution | Expected Outcome & Quantitative Data |
| Low Analyte Signal / Poor Sensitivity | 1. Inefficient Extraction: Incomplete recovery of LCFAAs from the biological matrix.[1] 2. Matrix Effects: Co-eluting substances from the sample matrix suppress the ionization of the target analytes.[2][3][4][5] 3. Analyte Degradation: Enzymatic or chemical degradation of LCFAAs during sample collection and processing.[6][7] 4. Suboptimal MS Parameters: Ionization source and mass analyzer settings are not optimized for the specific LCFAAs. | 1. Optimize Extraction Protocol: Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. Consider solid-phase extraction (SPE) for sample cleanup.[8][9] 2. Mitigate Matrix Effects: Improve chromatographic separation to resolve analytes from interfering compounds. Use a stable isotope-labeled internal standard for each analyte to compensate for ion suppression.[3] Dilute the sample if possible. 3. Ensure Sample Stability: Collect samples on ice and add enzyme inhibitors (e.g., PMSF for FAAH) immediately.[7][10] Store samples at -80°C.[6] 4. Optimize MS Parameters: Perform tuning and optimization of the ion source (e.g., capillary voltage, gas flow, temperature) and collision energy for each specific LCFAA. | Extraction Recovery: >85% for most LCFAAs. Limit of Detection (LOD): Typically in the low nanomolar to picomolar range (e.g., 0.3-3 ng/mL).[11] Precision: Relative Standard Deviation (RSD) <15%. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the analytical column.[12] 2. Incompatible Solvent: The solvent used to reconstitute the final extract is too strong, causing the analyte to move too quickly through the column initially. 3. Secondary Interactions: Interaction of the amide group with active sites on the column or in the LC system.[12] | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Match Reconstitution Solvent: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. 3. Use a High-Quality Column: Employ a column with good end-capping and consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[13] | Peak Asymmetry: Should be between 0.9 and 1.2 for optimal quantification. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling between replicates.[1] 2. Instability of Analytes: Degradation of LCFAAs can occur inconsistently if samples are not handled uniformly.[6] 3. Instrument Fluctuation: Variations in the performance of the LC-MS system. | 1. Standardize Workflow: Use a consistent and well-documented sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Strict Temperature and Time Control: Ensure all samples are processed under the same temperature conditions and for the same duration.[6] 3. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for each analyte at the beginning of the sample preparation process to account for variability.[14][15] | Coefficient of Variation (CV%): Should be less than 15% for quality control samples. |
| Inaccurate Quantification | 1. Lack of Appropriate Internal Standard: Using an internal standard that does not behave similarly to the analyte of interest.[15] 2. Non-linearity of Calibration Curve: The calibration curve does not accurately reflect the concentration-response relationship. 3. Cross-talk between MRM transitions: Interference from other compounds in the multiple reaction monitoring (MRM) channels. | 1. Use Stable Isotope-Labeled Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte.[3][14] If unavailable, a close structural analog can be used, but must be carefully validated.[15] 2. Validate Calibration Curve: Use a sufficient number of calibration points spanning the expected concentration range. A weighting factor (e.g., 1/x or 1/x²) may be necessary for assays with a wide dynamic range. 3. Optimize MRM Transitions: Select specific precursor-product ion transitions for each analyte and internal standard to minimize interference. Ensure chromatographic separation from isobaric compounds. | Accuracy: The mean value should be within 15% of the nominal value for calibration standards and quality controls. |
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of endogenous LCFAAs so challenging?
A1: The quantification of endogenous LCFAAs is challenging due to several factors. Their concentrations in biological tissues and fluids are often very low, typically in the nanomolar range.[13] They are prone to enzymatic and chemical degradation during sample collection and preparation.[6][7] Furthermore, biological samples are complex matrices, and co-extracting lipids and other molecules can cause significant matrix effects, such as ion suppression or enhancement, in mass spectrometry-based analyses.[2][4][5]
Q2: What is the best method for extracting LCFAAs from plasma or tissue?
A2: A common and effective method for extracting LCFAAs is a liquid-liquid extraction (LLE) based on the methods of Folch or Bligh and Dyer, which use a mixture of chloroform and methanol.[16] For plasma, a protein precipitation step followed by LLE or solid-phase extraction (SPE) is often employed.[11] The choice of method may depend on the specific LCFAA and the sample matrix. For example, plasma extraction with toluene followed by online purification has been shown to be reliable for high-throughput analysis of N-acylethanolamines.[1]
Q3: Is an internal standard always necessary for accurate quantification?
A3: Yes, for accurate and reproducible quantification of LCFAAs by LC-MS, the use of an appropriate internal standard is crucial.[12] The ideal internal standards are stable isotope-labeled versions of the analytes (e.g., d4-PEA, d8-AEA).[14] These standards can compensate for analyte loss during sample preparation and for variability in instrument response, including matrix effects.[3][15] If a stable isotope-labeled standard is not available, a close structural analog can be used, but its performance must be thoroughly validated.[15]
Q4: Can I use GC-MS to quantify LCFAAs?
A4: Gas chromatography-mass spectrometry (GC-MS) can be used for LCFAA analysis, but it typically requires a derivatization step to increase the volatility and thermal stability of the analytes.[9][17] Common derivatization methods involve converting the amide group to a less polar and more volatile derivative.[17] While GC-MS can offer excellent chromatographic resolution, LC-MS is often preferred for its ability to analyze these molecules without derivatization and its softer ionization techniques which reduce fragmentation.[18]
Q5: How can I minimize the degradation of anandamide (AEA) during sample preparation?
A5: Anandamide is susceptible to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[7][10] To minimize degradation, it is critical to handle samples at low temperatures (e.g., on ice) and to add an FAAH inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), immediately after sample collection.[7][10] Additionally, the chemical stability of some endocannabinoids can be affected by pH and storage conditions.[6] Therefore, rapid processing and storage at -80°C are recommended.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of LCFAAs from Plasma
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an internal standard mixture containing stable isotope-labeled LCFAAs (e.g., d4-PEA, d8-AEA) in methanol.
-
Protein Precipitation and Extraction: Add 1 mL of cold (-20°C) acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4°C for 10 minutes at 10,000 x g.
-
Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of LCFAAs
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each specific LCFAA and its corresponding internal standard. For example:
-
PEA: Precursor ion [M+H]⁺ → Product ion
-
OEA: Precursor ion [M+H]⁺ → Product ion
-
AEA: Precursor ion [M+H]⁺ → Product ion
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for LCFAA quantification.
Caption: Simplified anandamide signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Minimizing matrix effects in the LC-MS/MS analysis of behenamide MEA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of behenamide MEA (Behenoyl Monoethanolamide).
Troubleshooting Guide
Q1: I am observing significant ion suppression for this compound in my plasma samples. How can I identify the source and mitigate this issue?
A1: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[1][2] To address this for this compound, a systematic approach is recommended:
-
Qualitative Assessment (Post-Column Infusion): This technique can help identify retention time regions where matrix components are causing ion suppression. By infusing a constant concentration of this compound post-column while injecting a blank, extracted matrix sample, any dip in the baseline signal will indicate suppression.
-
Quantitative Assessment (Post-Extraction Spike): To quantify the extent of ion suppression, compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A peak area in the matrix that is significantly lower than in the neat solution confirms and quantifies the suppression.[3]
-
Mitigation Strategies:
-
Improve Sample Preparation: this compound is a long-chain fatty acid amide and is relatively non-polar. More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, such as phospholipids, than simple protein precipitation.[2][4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the co-eluting interferences. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or C30 column), or modifying the flow rate.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[5]
-
Q2: My recovery for this compound is low and inconsistent. What are the likely causes and how can I improve it?
A2: Low and variable recovery of a lipophilic compound like this compound can stem from several factors in your sample preparation workflow:
-
Inadequate Extraction: Due to its long alkyl chain, this compound has low solubility in aqueous solutions. Ensure your extraction solvent is sufficiently non-polar to efficiently extract it from the biological matrix. For LLE, solvents like methyl tert-butyl ether (MTBE) or hexane combined with a more polar solvent could be effective. For SPE, a reverse-phase C18 or a polymer-based sorbent should be considered.
-
Binding to Labware: Lipophilic compounds can adsorb to plastic surfaces. Using low-binding microcentrifuge tubes and pipette tips can help minimize this issue.
-
Incomplete Reconstitution: After evaporation of the extraction solvent, ensure the reconstitution solvent is strong enough to fully dissolve the this compound residue. A mixture of methanol or acetonitrile with a small amount of a less polar solvent might be necessary.
Q3: I am seeing poor peak shape (tailing) for my this compound standard. What could be the issue?
A3: Peak tailing for this compound can be attributed to several factors:
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the amide group of this compound. Using a column with advanced end-capping or a hybrid particle technology can reduce these interactions.
-
Mobile Phase pH: While this compound is neutral, the pH of the mobile phase can influence the ionization state of interfering compounds and the column surface. Experimenting with a small amount of formic acid or ammonium formate in the mobile phase might improve peak shape.
-
Injection Solvent: If the injection solvent is significantly stronger (more non-polar) than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent composition as closely as possible to the starting mobile phase conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound from biological samples?
A1: For a lipophilic analyte like this compound in matrices such as plasma or serum, the most common sources of matrix effects are phospholipids and other endogenous lipids.[2] These molecules have similar solubility characteristics and can co-extract with this compound, leading to ion suppression in the electrospray ionization (ESI) source.
Q2: What type of internal standard is best for the analysis of this compound?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard for quantitative LC-MS/MS analysis.[5] It co-elutes with the analyte and experiences the same degree of matrix effects, thereby providing the most accurate correction. If a SIL-IS is not available, a close structural analog with a similar long alkyl chain and polarity can be used, but it may not compensate for matrix effects as effectively.
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: In positive ion mode ESI-MS/MS, amides typically show cleavage of the amide bond (N-CO).[6][7] For this compound, you would expect to see the protonated molecule [M+H]+ as the precursor ion. The most prominent product ion would likely result from the cleavage of the amide bond, leading to the formation of an acylium ion. Other fragmentations along the alkyl chain are also possible but are generally less intense.
Q4: Can I use protein precipitation for sample preparation when analyzing this compound?
A4: While protein precipitation is a simple and fast sample preparation technique, it is often not sufficient for removing phospholipids and other lipids that can cause significant matrix effects for lipophilic analytes like this compound.[2][4] For more reliable and robust results, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended.[8]
Quantitative Data Summary
The following table presents representative data from a post-extraction spike experiment to quantify the matrix effect on this compound analysis in human plasma using two different sample preparation methods.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Peak Area in Neat Solution (Set A) | Peak Area in Spiked Extract (Set B) | Matrix Factor (MF = B/A) | Ion Suppression (%) |
| Protein Precipitation | 50 | 1,250,000 | 750,000 | 0.60 | 40% |
| Solid-Phase Extraction (SPE) | 50 | 1,250,000 | 1,150,000 | 0.92 | 8% |
This data is illustrative and serves to demonstrate the expected improvement in matrix effects when moving to a more selective sample preparation technique.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing a robust sample preparation method for this compound in human plasma.
-
Sample Pre-treatment: To 100 µL of human plasma in a low-binding microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound-d4 in methanol). Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These are suggested starting parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: Linear gradient to 98% B
-
5-7 min: Hold at 98% B
-
7.1-8 min: Return to 80% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.
Workflow for Minimizing Matrix Effects
Caption: Logical workflow for identifying, quantifying, and minimizing matrix effects.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. organomation.com [organomation.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Best practices for the storage and handling of behenamide MEA in the laboratory.
This technical support center provides guidance on the best practices for the storage and handling of behenamide MEA in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-(2-hydroxyethyl)docosanamide, is a fatty acid ethanolamide. It is structurally derived from behenic acid, a long-chain saturated fatty acid, and monoethanolamine (MEA). Its unique properties make it useful in various research and development applications.
Q2: What are the primary hazards associated with this compound?
While specific hazard data for this compound is limited, information from structurally similar compounds suggests it should be handled with care. Potential hazards include:
-
Skin and Eye Irritation: Similar to other fatty amides, it may cause mild skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.
-
Formation of N-nitroso Compounds: A critical consideration is that this compound should not be used in cosmetic products where N-nitroso compounds may be formed.[1] This suggests a potential for nitrosamine formation in the presence of nitrosating agents.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2] Keep containers tightly sealed to prevent moisture absorption and contamination.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn to minimize exposure. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or protective overalls.
-
In cases of significant dust generation, a NIOSH-approved respirator may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Material appears clumped or discolored. | Moisture absorption or contamination. | Discard the material if discoloration is significant. For clumping, gentle grinding in a mortar and pestle may be possible if the integrity of the experiment is not compromised. Ensure proper storage in a desiccator or with desiccant packs. |
| Inconsistent experimental results. | Incomplete dissolution or degradation of the material. | This compound has low water solubility. Ensure the appropriate solvent is being used and that the material is fully dissolved. Protect from high temperatures and incompatible substances that could cause degradation. |
| Skin or eye irritation after handling. | Direct contact with the material. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. Always wear appropriate PPE. |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound and its parent compounds.
| Property | This compound | Behenamide | Monoethanolamine (MEA) |
| Molecular Formula | C24H49NO2[1] | C22H45NO | C2H7NO |
| Molecular Weight | 383.65 g/mol [1] | 339.6 g/mol | 61.08 g/mol |
| Appearance | Waxy solid (inferred) | Waxy pellets or powder[2] | Clear, colorless liquid |
| Solubility | Low in water (inferred) | Insoluble in water; Soluble in toluene, isopropanol, methanol, methyl ethyl ketone[2] | Miscible with water |
| Storage Temperature | Cool, dry place (inferred) | Cool, dry, well-ventilated area[2] | Ambient temperature |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before handling, ensure the work area (e.g., chemical fume hood, balance) is clean and free of contaminants.
-
Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Dispensing: To minimize dust generation, use a spatula to carefully transfer the desired amount of this compound from the storage container to a weighing vessel. Avoid pouring the solid directly.
-
Weighing: Use an analytical balance for accurate measurements. Close the balance draft shield to prevent air currents from affecting the reading.
-
Cleaning: After weighing, securely close the storage container. Clean any spills on the balance and surrounding area immediately with a damp cloth, followed by a dry one. Dispose of contaminated materials according to institutional guidelines.
Protocol 2: Solubilization
-
Solvent Selection: Based on experimental needs and the low aqueous solubility of this compound, select an appropriate organic solvent.
-
Procedure:
-
Add the weighed this compound to a suitable flask.
-
Add the selected solvent to the flask.
-
Gently swirl the flask to facilitate dissolution.
-
If necessary, use a magnetic stirrer at a low to moderate speed.
-
Slight warming may be required to aid dissolution, but avoid excessive heat to prevent degradation. Perform this in a well-ventilated area.
-
Visual Guides
Caption: A workflow diagram for the safe handling of this compound in the laboratory.
References
Validating the purity of synthesized behenamide MEA for experimental use.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized behenamide MEA (N-(2-hydroxyethyl)docosanamide) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the direct amidation of behenic acid with monoethanolamine (MEA). This reaction typically involves heating the reactants, often under an inert atmosphere, to drive the condensation reaction and form the amide bond, with the removal of water.
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Potential impurities can arise from unreacted starting materials or side reactions. Key impurities to monitor include:
-
Unreacted Behenic Acid: Incomplete reaction can leave residual behenic acid in the final product.
-
Unreacted Monoethanolamine (MEA): Excess or unreacted MEA may also be present.
-
Diester Formation: The hydroxyl group of this compound could potentially react with another molecule of behenic acid to form a diester impurity, especially at elevated temperatures.
-
Oxidation Products: The long alkyl chain can be susceptible to oxidation, leading to the formation of various oxidation byproducts.
Q3: Which analytical techniques are most suitable for determining the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the characteristic amide functional group and the absence of starting material functional groups.
Q4: How can I effectively purify my synthesized this compound?
A4: Recrystallization is a highly effective method for purifying this compound.[1] The choice of solvent is crucial; polar solvents like ethanol, acetone, or acetonitrile are often good candidates.[1] The process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a very low yield. What are the possible causes and how can I improve it?
Answer: Low yields in the amidation reaction can stem from several factors related to reaction conditions and starting material quality.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature (typically 150-200°C) for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary FTIR analysis to check for the disappearance of the carboxylic acid peak. |
| Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Consider using a Dean-Stark apparatus or performing the reaction under a vacuum to effectively remove water as it is formed. | |
| Starting Material Quality | Purity of Behenic Acid and MEA: Use high-purity starting materials. Impurities can interfere with the reaction. Verify the purity of your behenic acid and monoethanolamine using appropriate analytical techniques before starting the synthesis. |
| Moisture in Reactants: The presence of water in the starting materials can hinder the reaction. Ensure all reactants and solvents are anhydrous. | |
| Sub-optimal Molar Ratio | Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of monoethanolamine can sometimes be used to ensure the complete conversion of the fatty acid. However, a large excess can complicate purification. Optimize the molar ratio through small-scale trial reactions. |
Issue 2: Presence of Impurities in the Final Product
Question: My analytical results (HPLC/GC-MS) show the presence of significant impurities in my purified this compound. How can I identify and eliminate them?
Answer: The presence of impurities after purification indicates either an incomplete reaction or the formation of side products that co-purify with your desired compound.
| Observed Impurity | Potential Cause | Identification & Removal Strategy |
| Peak corresponding to Behenic Acid | Incomplete reaction. | Identification: Compare the retention time/mass spectrum with a pure standard of behenic acid. Removal: Optimize the reaction conditions (time, temperature) to drive the reaction to completion. Recrystallization from a suitable solvent should also help in separating the more polar behenic acid from the less polar this compound. |
| Peak corresponding to Monoethanolamine (MEA) | Use of a large excess of MEA; inefficient work-up. | Identification: Compare the retention time/mass spectrum with a pure standard of MEA. Removal: During the work-up, perform aqueous washes to remove the water-soluble MEA. Recrystallization is also effective. |
| Unexpected peaks in HPLC/GC-MS | Formation of side products (e.g., diester) or degradation. | Identification: Analyze the mass spectrum of the unknown peak to determine its molecular weight, which can suggest its structure. For example, a diester of behenic acid and this compound would have a significantly higher molecular weight. Removal: Adjust reaction conditions to minimize side reactions (e.g., lower temperature to prevent diester formation). Column chromatography may be necessary if recrystallization is ineffective at removing these impurities. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for quantifying this compound and detecting non-volatile impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 60% A and 40% B.
-
Linearly increase to 100% A over 20 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the purity by the area percentage method, assuming all components have a similar response factor at 210 nm. For higher accuracy, use a reference standard of this compound to create a calibration curve.
Expected Data:
| Compound | Expected Retention Time (min) |
| Monoethanolamine | ~2-3 |
| Behenic Acid | ~15-18 |
| This compound | ~20-22 |
| Behenic acid-behenamide MEA diester | >25 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is used to identify volatile impurities and confirm the identity of the synthesized product.
Methodology:
-
Column: A low-to-mid polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-600 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Expected Data:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Monoethanolamine | ~4-6 | 61, 42, 31 |
| Behenic Acid | ~18-20 | 340 (M+), 295, 74 |
| This compound | ~22-25 | 383 (M+), 324, 296, 86 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized this compound.
Methodology:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ | ~0.88 | t | 3H |
| -(CH ₂)₁₉- | ~1.25 | br s | 38H |
| -CH ₂-CH₂-CO- | ~1.63 | m | 2H |
| -CH ₂-CO- | ~2.20 | t | 2H |
| -NH-CH ₂- | ~3.40 | q | 2H |
| -CH ₂-OH | ~3.75 | t | 2H |
| -NH - | ~6.1 (broad) | s | 1H |
| -OH | Variable (broad) | s | 1H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| -C H₃ | ~14.1 |
| -(C H₂)₁₉- | ~22.7 - 31.9 |
| -C H₂-CH₂-CO- | ~25.7 |
| -C H₂-CO- | ~36.8 |
| -NH-C H₂- | ~42.3 |
| -C H₂-OH | ~62.5 |
| -C =O | ~174.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a quick and effective method to confirm the formation of the amide bond and the disappearance of the carboxylic acid.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.
-
Sample Preparation: Place a small amount of the dried sample directly on the ATR crystal.
-
Analysis: Collect the spectrum in the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3300-3400 | Strong, broad |
| N-H stretch (amide) | ~3300 | Medium, sharp |
| C-H stretch (alkane) | 2850-2960 | Strong, sharp |
| C=O stretch (amide I) | ~1640 | Strong, sharp |
| N-H bend (amide II) | ~1550 | Medium, sharp |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Should be absent in pure product |
| C=O stretch (carboxylic acid) | ~1710 | Should be absent in pure product |
Visualizations
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Troubleshooting logic for this compound synthesis and purification.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Palmitoylethanolamide (PEA) and Behenamide MEA
A comprehensive review of current experimental data reveals a significant disparity in the scientific understanding of Palmitoylethanolamide (PEA) and Behenamide MEA (N-(docosanoyl)ethanolamine). While PEA has been extensively studied for its therapeutic potential, this compound remains a largely unexplored compound in the context of anti-inflammatory, analgesic, and neuroprotective activities. This guide provides a detailed comparison of the known biological activities of PEA and the current lack of corresponding data for this compound, aimed at researchers, scientists, and drug development professionals.
Introduction to the Compounds
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine (NAE) family.[1][2] It is naturally produced in the body and found in food sources such as egg yolk and soybeans. PEA is well-recognized for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2]
This compound, or N-(docosanoyl)ethanolamine, is also an N-acylethanolamine distinguished by its much longer saturated fatty acid chain (22 carbons) compared to PEA (16 carbons). While structurally similar to PEA, there is a notable absence of published experimental data on its specific biological activities in the domains of inflammation, pain, and neuroprotection.
Comparative Overview of Biological Activity
Due to the limited data on this compound, a direct quantitative comparison of its biological activity with PEA is not currently feasible. The following sections will detail the well-documented activities of PEA.
Palmitoylethanolamide (PEA): A Multi-Target Modulator
PEA exerts its biological effects through a variety of mechanisms, primarily centered around the modulation of inflammatory and pain signaling pathways.[1][2]
Anti-Inflammatory Activity
PEA has demonstrated potent anti-inflammatory effects in numerous preclinical studies. A key mechanism is its ability to down-regulate mast cell degranulation, a process termed "Autacoid Local Injury Antagonism" (ALIA).[1] By stabilizing mast cells, PEA reduces the release of pro-inflammatory mediators like histamine and TNF-alpha.[3] Furthermore, PEA acts as a direct agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression.[4]
Analgesic Activity
The pain-relieving properties of PEA are well-documented in various models of chronic and neuropathic pain.[5] Its analgesic effects are attributed to its anti-inflammatory actions and its ability to modulate the activity of several receptors involved in pain signaling. PEA can indirectly activate cannabinoid receptors (CB1 and CB2) by enhancing the levels and actions of the endocannabinoid anandamide, an "entourage effect".[4] It also interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, which plays a crucial role in nociception.[4]
Neuroprotective Activity
PEA has shown promise as a neuroprotective agent in models of neurodegenerative diseases and nerve injury.[6][7] Its neuroprotective effects are linked to its ability to reduce neuroinflammation by modulating microglial and astrocyte activation.[6][7] By activating PPAR-α, PEA can suppress the production of pro-inflammatory cytokines in the central nervous system and promote neuronal survival.[6]
This compound: An Uncharted Territory
In stark contrast to the wealth of data on PEA, there is a significant lack of scientific literature detailing the anti-inflammatory, analgesic, or neuroprotective activities of this compound. While it belongs to the NAE family, which is known for its diverse biological roles, the specific functions of this very long-chain saturated NAE have not been elucidated.[1] The biological activities of NAEs are highly dependent on the length and degree of unsaturation of their fatty acid chains, suggesting that this compound's effects could differ significantly from those of PEA.
Data Presentation
Table 1: Comparative Overview of Biological Activities
| Biological Activity | Palmitoylethanolamide (PEA) | This compound |
| Anti-inflammatory | Well-documented | No available data |
| Analgesic | Well-documented | No available data |
| Neuroprotective | Well-documented | No available data |
Table 2: Summary of Key Quantitative Data for Palmitoylethanolamide (PEA)
| Parameter | Experimental Model | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant reduction in paw volume | [8] |
| LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 release | [9][10] | |
| Analgesic | Chronic constriction injury (rats) | Attenuation of mechanical allodynia and thermal hyperalgesia | [5] |
| Formalin test (mice) | Reduction in nociceptive behavior | [8] | |
| Neuroprotective | Amyloid-β-induced neurotoxicity (cell culture) | Increased neuronal viability | [6] |
| Spinal cord injury (mice) | Improved functional recovery and reduced lesion volume | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity of PEA)
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Treatment: PEA (e.g., 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the PEA-treated group to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model in Rats (Analgesic Activity of PEA)
-
Animals: Male Wistar rats (250-300 g) are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of the left hind limb is exposed, and four loose ligatures are tied around it.
-
Treatment: PEA (e.g., 30 mg/kg) or vehicle is administered daily, starting from the day of the surgery.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Measurements are taken before surgery and at multiple time points post-surgery.
-
Analysis: The withdrawal thresholds for mechanical and thermal stimuli are compared between the PEA-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Signaling pathways of Palmitoylethanolamide (PEA).
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The existing body of scientific literature robustly supports the anti-inflammatory, analgesic, and neuroprotective properties of Palmitoylethanolamide, highlighting its potential as a therapeutic agent for a range of conditions. In contrast, this compound remains a largely uncharacterized N-acylethanolamine. This significant knowledge gap presents a clear opportunity for future research. Investigating the biological activities of this compound and other very long-chain NAEs could provide valuable insights into the structure-activity relationships within this class of lipid mediators and potentially uncover novel therapeutic targets. For researchers and drug development professionals, the extensive data on PEA provides a solid foundation for further investigation, while the lack of information on this compound underscores the need for exploratory studies to determine its pharmacological profile.
References
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. Promising Effects of N-Docosahexaenoyl Ethanolamine in Breast Cancer: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Two New βN-Alkanoyl-5-Hydroxytryptamides with Relevant Antinociceptive Activity [mdpi.com]
- 8. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Saturated vs. Unsaturated N-Acylethanolamines: A Comparative Guide to a Class of Bioactive Lipids in Cellular Signaling
For Immediate Release
This guide provides a detailed comparison of the effects of saturated and unsaturated N-acylethanolamines (NAEs) on cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, to facilitate the exploration of this versatile class of endogenous lipids for therapeutic applications.
The functional diversity of NAEs is largely dictated by the degree of saturation in their fatty acid backbone. This structural difference leads to distinct receptor affinities, downstream signaling cascades, and metabolic fates. Unsaturated NAEs, such as the endocannabinoid anandamide (AEA), are well-known for their high affinity for cannabinoid receptors CB1 and CB2. In contrast, saturated NAEs, including palmitoylethanolamide (PEA), stearoylethanolamide (SEA), and the monounsaturated oleoylethanolamide (OEA), preferentially interact with other targets like the peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] These fundamental differences in receptor engagement underpin their diverse physiological roles, from the neuromodulatory and appetite-regulating functions of AEA to the anti-inflammatory and neuroprotective actions of PEA.[1]
Quantitative Comparison of NAE Receptor Affinities and Potencies
The following tables summarize key quantitative parameters for representative saturated and unsaturated NAEs, providing a clear comparison of their binding affinities (Ki) and activation potencies (EC50) at various receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinities (Ki) of N-Acylethanolamines (nM)
| NAE (Acyl Chain) | Receptor | Ki (nM) |
| Unsaturated | ||
| Anandamide (AEA) (20:4) | CB1 | 89[2] |
| CB2 | 371[2] | |
| Saturated | ||
| Palmitoylethanolamide (PEA) (16:0) | CB1 | >10,000 |
| CB2 | >10,000 | |
| Stearoylethanolamide (SEA) (18:0) | CB1 | >10,000 |
| CB2 | >10,000 | |
| Monounsaturated | ||
| Oleoylethanolamide (OEA) (18:1) | CB1 | >10,000 |
| CB2 | >10,000 |
Table 2: Receptor Activation Potencies (EC50) of N-Acylethanolamines (µM)
| NAE (Acyl Chain) | Receptor/Assay | EC50 (µM) |
| Unsaturated | ||
| Anandamide (AEA) (20:4) | CB1 | 0.031[1] |
| CB2 | 0.027[1] | |
| GPR55 | 0.018[2] | |
| rTRPV1 | ~1.0 (pK_i = 5.68)[2] | |
| Saturated | ||
| Palmitoylethanolamide (PEA) (16:0) | PPARα | 3.1[3] |
| TRPV1 | >10 | |
| Monounsaturated | ||
| Oleoylethanolamide (OEA) (18:1) | PPARα | 0.12 |
Divergent Signaling Pathways
The distinct receptor preferences of saturated and unsaturated NAEs lead to the activation of different intracellular signaling cascades.
Unsaturated N-Acylethanolamine Signaling (e.g., Anandamide)
Anandamide (AEA) primarily signals through the G-protein coupled cannabinoid receptors, CB1 and CB2.[4] Activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[2]
Saturated N-Acylethanolamine Signaling (e.g., Palmitoylethanolamide)
Palmitoylethanolamide (PEA) primarily exerts its effects through the nuclear receptor PPARα.[3] Upon binding PEA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction recruits co-activator proteins and modulates the transcription of genes involved in inflammation and lipid metabolism.[6] For example, PEA has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[7]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the signaling effects of NAEs.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test NAE for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test NAEs.
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test NAE.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of test NAE that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[8]
-
TRPV1 Activation Assay (Calcium Influx)
This assay measures the ability of a compound to activate TRPV1 channels by monitoring changes in intracellular calcium levels.
-
Objective: To determine the EC50 value of a test NAE for TRPV1 activation.
-
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test NAEs.
-
Fluorescence microplate reader or microscope.
-
-
Procedure:
-
Load TRPV1-expressing cells with a calcium-sensitive dye.
-
Add varying concentrations of the test NAE.
-
Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Determine the EC50 value for TRPV1 activation from the dose-response curve.[1]
-
PPARα Activation Assay
This assay measures the ability of a compound to activate PPARα, typically using a reporter gene system.
-
Objective: To determine the EC50 value of a test NAE for PPARα activation.
-
Materials:
-
Cells co-transfected with a PPARα expression vector and a reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase).
-
Test NAEs.
-
Cell culture medium and reagents.
-
Luminometer.
-
-
Procedure:
-
Treat the transfected cells with varying concentrations of the test NAE.
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Determine the EC50 value from the dose-response curve.
-
Gene Expression Analysis (RT-qPCR)
This method is used to quantify changes in the expression of target genes following treatment with NAEs.
-
Objective: To measure the relative expression levels of target genes (e.g., inflammatory cytokines, metabolic enzymes) in response to NAE treatment.
-
Procedure:
-
Treat cells with the NAE of interest.
-
Isolate total RNA and perform reverse transcription to synthesize cDNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes and a reference gene.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify changes in the levels of specific proteins following NAE treatment.
-
Objective: To determine the effect of NAEs on the expression levels of target proteins (e.g., signaling pathway components, inflammatory mediators).
-
Procedure:
-
Treat cells with the NAE of interest and prepare cell lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific to the target protein and a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detect and quantify the protein bands.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of anandamide-stimulated cannabinoid receptor signaling in human ULTR myometrial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-docosahexaenoylethanolamine regulates Hedgehog signaling and promotes growth of cortical axons - PubMed [pubmed.ncbi.nlm.nih.gov]
Behenamide MEA as a Negative Control in Cannabinoid Receptor Binding Assays: A Comparative Guide
In the landscape of cannabinoid research, the identification of specific and potent ligands for cannabinoid receptors CB1 and CB2 is paramount for the development of novel therapeutics. A critical component of the screening process is the use of appropriate controls to ensure the validity and reliability of experimental data. This guide provides a comparative analysis of Behenamide MEA as a putative negative control in cannabinoid receptor binding assays, alongside other compounds, supported by experimental protocols and pathway visualizations.
The Role of a Negative Control
A negative control is a compound that is expected to have no or negligible affinity for the target receptor. In cannabinoid receptor binding assays, a negative control is essential to:
-
Define the baseline or non-specific binding level.
-
Ensure that the observed binding of test compounds is due to specific interaction with the receptor and not an artifact.
-
Validate the specificity of the assay system.
Ideally, a negative control should be structurally related to the class of compounds being tested but devoid of the specific chemical features required for receptor binding.
Comparative Analysis of Binding Affinities
The following table compares the binding affinities (Ki) of a known cannabinoid receptor agonist (positive control), a compound with known low affinity, and the inferred affinity for this compound. A higher Ki value indicates lower binding affinity.
| Compound Name | Receptor Target | Binding Affinity (Ki) | Classification |
| CP-55,940 | CB1 / CB2 | ~0.9 nM (CB1), ~0.7 nM (CB2) | Positive Control (Agonist) |
| Cannabidiol (CBD) | CB1 / CB2 | > 3 µM (CB1), > 3 µM (CB2) | Low-Affinity Ligand |
| This compound | CB1 / CB2 | > 10 µM (Inferred) | Putative Negative Control |
Note: The Ki value for this compound is an inferred estimate based on the low affinity of other saturated long-chain fatty acid amides for cannabinoid receptors. Researchers should empirically determine the binding affinity of this compound in their specific assay system to confirm its suitability as a negative control.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for CB1 and CB2 receptors.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Test Compound: this compound or other compounds to be tested.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand like WIN-55,212-2 or CP-55,940.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.[1]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[2]
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Reagent Preparation:
-
Dilute the test compound (e.g., this compound) to a range of concentrations (e.g., from 0.1 nM to 100 µM) in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration of approximately 0.5-1.0 nM.[1]
-
Prepare the non-specific binding control by diluting the unlabeled high-affinity ligand to a final concentration of 10 µM in the assay buffer.[1]
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Test Compound Wells (Competitive Binding): Add the diluted test compound at each concentration, radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][3]
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding and test compound wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Biological Pathways
Experimental Workflow Diagram
Caption: Workflow of a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metabolically stable fatty acid amide ligands of cannabinoid receptors: Synthesis and receptor affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Anti-inflammatory Properties of N-Acylethanolamines
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of N-acylethanolamines, focusing on the well-documented effects of Palmitoylethanolamide (PEA) as a proxy for validating the potential of related molecules like Behenamide MEA. Due to the limited availability of direct in-vitro studies on this compound, this guide leverages data from its structurally similar and extensively researched analogue, PEA, to provide a foundational understanding of its likely mechanisms and efficacy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of N-acylethanolamines are typically quantified by their ability to reduce the production of pro-inflammatory mediators in cell-based assays. Palmitoylethanolamide (PEA) has been shown to significantly inhibit these markers in various in-vitro models, often involving lipopolysaccharide (LPS)-stimulated macrophages.
Below is a summary of the typical inhibitory effects observed with PEA compared to a standard control. This data is synthesized from multiple studies on LPS-stimulated macrophage cell lines (e.g., J774A.1).
| Compound | Target Mediator | Typical Inhibition (%) | Concentration | Cell Model |
| Palmitoylethanolamide (PEA) | Nitric Oxide (NO) | ~40-60% | 50-200 µM | J774A.1 |
| Palmitoylethanolamide (PEA) | Reactive Oxygen Species (ROS) | ~35-55% | 50-200 µM | J774A.1 |
| Palmitoylethanolamide (PEA) | TNF-α Release | Significant Reduction | 1-10 µM | Microglia/Astrocytes |
| Palmitoylethanolamide (PEA) | iNOS Expression | Significant Reduction | 1-10 µM | Microglia |
| Dexamethasone (Control) | Nitric Oxide (NO) | >90% | 1 µM | RAW 264.7 |
Note: The data presented is a representative summary from various sources. Absolute inhibition values can vary based on specific experimental conditions. PEA's effects are often mediated through the activation of PPAR-α and indirect modulation of cannabinoid receptors.[1][2][3]
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism through which N-acylethanolamines like PEA exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] In inflammatory conditions, stimuli like LPS activate this pathway, leading to the transcription of numerous pro-inflammatory genes. PEA has been shown to interfere with this cascade, reducing the subsequent inflammatory response.[6]
Caption: NF-κB signaling pathway and proposed inhibition by N-acylethanolamines.
Standard Experimental Protocol: In-Vitro Anti-inflammatory Assay
The following protocol outlines a standard workflow for assessing the anti-inflammatory properties of a test compound using an LPS-induced inflammation model in macrophages.
1. Cell Culture and Seeding:
-
Cell Line: Murine macrophage cell lines like RAW 264.7 or J774 are commonly used.[7]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Cells are seeded into 96-well or 24-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
-
Pre-treatment: Adhered cells are pre-treated with various concentrations of the test compound (e.g., this compound, PEA) or a vehicle control for 1-2 hours.[8]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 10 ng/mL to 1 µg/mL) to induce an inflammatory response.[9][10] A negative control group (no LPS) and a positive control group (LPS with a known anti-inflammatory drug like dexamethasone) are included.
-
Incubation: Plates are incubated for a specified period, typically 18-24 hours.[7]
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay.[10] Absorbance is read at ~540-570 nm.
-
Cytokine Analysis (ELISA): Supernatants are collected to quantify the levels of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]
-
Gene Expression (qPCR): Cells are lysed to extract RNA. Reverse transcription and quantitative PCR (qPCR) are performed to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-1β.
-
Cell Viability Assay: A viability assay (e.g., MTT or CCK8) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.[10]
4. Data Analysis:
-
Results are typically expressed as a percentage of the LPS-stimulated control.
-
IC₅₀ values (the concentration at which 50% of the inflammatory response is inhibited) are calculated to determine compound potency.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Caption: General experimental workflow for in-vitro anti-inflammatory screening.
References
- 1. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Behenamide MEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of behenamide MEA (N-(2-hydroxyethyl)docosanamide). The selection of an appropriate analytical method is critical for ensuring data quality and reliability in research and pharmaceutical development. This document presents a summary of performance characteristics, detailed experimental protocols, and a visual workflow to aid in the selection and cross-validation of these methods.
Data Presentation: Performance Characteristics
The following table summarizes key performance characteristics for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (R²) | >0.99 | >0.999 | Both methods demonstrate excellent linearity over a wide concentration range. |
| Accuracy (Recovery %) | 85% - 115% | 95% - 105% | LC-MS/MS may offer slightly higher and more consistent recovery rates. |
| Precision (RSD %) | ≤ 15% | ≤ 10% | Both methods provide good precision, with LC-MS/MS often showing a slight advantage in reproducibility. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | LC-MS/MS generally provides lower detection limits, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | The lower LOQ of LC-MS/MS allows for the accurate quantification of smaller amounts of this compound. |
| Sample Preparation | Requires derivatization to increase volatility. | Often requires minimal sample preparation (protein precipitation, filtration). | The derivatization step in GC-MS adds complexity and time to the workflow.[1] |
| Specificity | High, based on retention time and mass fragmentation. | Very high, based on precursor/product ion transitions (MRM). | LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the quantitative analysis of this compound in various sample matrices, such as pharmaceutical formulations.
1.1. Sample Preparation (Derivatization)
-
Objective: To convert non-volatile this compound into a volatile derivative suitable for GC analysis.
-
Procedure:
-
Accurately weigh a sample equivalent to a known amount of this compound into a glass vial.
-
Add an appropriate internal standard.
-
Perform an extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to ensure complete reaction.[3]
-
After cooling, the sample is ready for injection.
-
1.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
GC Conditions:
-
Column: A suitable capillary column, such as one for amine analysis (e.g., CP-Sil 8 CB for Amines).[5]
-
Injector Temperature: 280 °C.[5]
-
Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to ensure separation. For example, start at 150°C, hold for 1 min, then ramp to 320°C.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
-
MS Conditions:
1.3. Quantification
-
Quantify the derivatized this compound using an internal or external standard calibration method. The peak area of the characteristic ions is used for calculation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is highly sensitive and specific for the quantification of this compound and is particularly useful for complex matrices.
2.1. Sample Preparation
-
Objective: To extract and prepare this compound for LC-MS/MS analysis.
-
Procedure:
-
Accurately weigh the sample and add a suitable internal standard (e.g., a deuterated analog of this compound).
-
Perform a protein precipitation step if working with biological matrices by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet precipitated proteins.[6]
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
2.2. LC-MS/MS Analysis
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[2][7]
-
LC Conditions:
-
MS/MS Conditions:
2.3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.[6]
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the GC-MS and LC-MS/MS analytical methods for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Membrane-Modifying Effects of Oleamide and Behenamide MEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the membrane-modifying effects of two fatty acid amides: the well-characterized oleamide and the lesser-studied behenamide MEA. While extensive experimental data exists for oleamide, a complete profile for this compound is not currently available in scientific literature. Therefore, this comparison supplements known data with inferred properties based on the behavior of related long-chain saturated fatty acids, providing a theoretical framework for future research.
Introduction to Oleamide and this compound
Oleamide (cis-9-octadecenamide) is an endogenous, unsaturated fatty acid amide that has been identified as a sleep-inducing lipid and a signaling molecule with a wide range of biological activities.[1] Its effects are often attributed to its ability to interact with and modulate the function of various membrane-bound proteins, including receptors and ion channels.
This compound (N-(2-Hydroxyethyl)docosanamide) is a saturated long-chain fatty acid ethanolamide derived from behenic acid. It is primarily used in the cosmetics industry as a thickening and opacifying agent. To date, its specific effects on the biophysical properties of cell membranes and its interactions with membrane proteins have not been extensively studied.
Comparative Summary of Membrane-Modifying Effects
The following table summarizes the known and inferred membrane-modifying effects of oleamide and this compound. It is critical to note that the effects listed for this compound are largely hypothetical and based on the known properties of long-chain saturated fatty acids.
| Feature | Oleamide (Unsaturated) | This compound (Saturated) - Inferred |
| Chemical Structure | C18 monounsaturated amide | C22 saturated N-acylethanolamine |
| Effect on Membrane Fluidity | Increases membrane fluidity at higher concentrations.[2] | Expected to decrease membrane fluidity and increase rigidity due to its long, straight saturated acyl chain, which allows for tighter packing of lipids.[3][4] |
| Interaction with Membrane Proteins | Modulates a variety of receptors and ion channels, including cannabinoid, serotonin, and GABA-A receptors.[5][6] | Direct interactions with specific membrane proteins are unknown. Its effects would likely be indirect, through alterations in the bulk membrane properties (e.g., thickness, fluidity). |
| Signaling Pathway Modulation | Acts as a full agonist at CB1 cannabinoid receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] | No known direct modulation of signaling pathways. Any indirect effects would likely stem from changes in the membrane environment affecting protein conformation and function. |
| Physiological Roles | Sleep induction, regulation of body temperature, pain perception, and vasodilation.[1][7] | Primarily used in cosmetic formulations; physiological roles are not established. |
Quantitative Data on Oleamide's Interaction with Membrane Proteins
The following table presents a summary of quantitative data from various experimental studies on oleamide.
| Parameter | Receptor/Channel | Experimental System | Value | Reference |
| Binding Affinity (Ki) | Cannabinoid CB1 Receptor | Rat brain membranes | ~2.63 µM | [5] |
| Functional Activity (EC50) | Cannabinoid CB1 Receptor ([³⁵S]GTPγS binding) | Rat brain membranes | 1.64 µM | [5] |
| Functional Activity (IC50) | Veratridine-induced [³H]-GABA release (Na+ channel block) | Mouse synaptosomes | 4.6 µM | [8] |
| Functional Activity (EC50) | Vasorelaxation | Rat mesenteric resistance arteries | 0.35 µM | [7] |
| Modulation | GABA-A Receptor | Cultured rat neocortical pyramidal cells | Enhancement of GABA-evoked currents at 20 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future comparative studies.
Measurement of Membrane Fluidity
This protocol describes a general method for assessing membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest by centrifugation. For adherent cells, gently scrape or trypsinize, then wash with phosphate-buffered saline (PBS).
-
Labeling with DPH: Resuspend the cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL. Add DPH (from a stock solution in tetrahydrofuran) to a final concentration of 1-2 µM. Incubate in the dark at 37°C for 30-60 minutes.
-
Treatment: After labeling, wash the cells to remove excess probe. Resuspend the cells in fresh PBS and treat with the desired concentrations of oleamide, this compound, or vehicle control.
-
Fluorescence Anisotropy Measurement: Transfer the cell suspensions to a fluorometer cuvette. Measure the fluorescence anisotropy (r) using an excitation wavelength of 360 nm and an emission wavelength of 430 nm.
-
Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a decrease in fluidity.
[³⁵S]GTPγS Binding Assay
This assay is used to determine the activation of G protein-coupled receptors (GPCRs), such as the cannabinoid CB1 receptor, by a ligand.[9][10]
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor of interest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Reaction: In a microtiter plate, combine the cell membranes (5-20 µg of protein), GDP (to a final concentration of 10-100 µM), and varying concentrations of the test compound (e.g., oleamide).
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This technique allows for the direct measurement of ion channel activity in response to a test compound.
-
Cell Preparation: Culture cells expressing the GABA-A receptor (e.g., HEK293 cells or primary neurons) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Whole-Cell Recording: Using a micromanipulator, form a high-resistance seal between a glass micropipette filled with an intracellular solution and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Compound Application: Apply GABA to the cell to elicit a baseline current. Co-apply GABA with the test compound (e.g., oleamide) to observe any modulation of the GABA-evoked current.
-
Data Acquisition and Analysis: Record the ionic currents using an amplifier and digitizer. Analyze the changes in current amplitude, kinetics, and duration to determine the effect of the compound on the GABA-A receptor.[11]
Visualizations
Cannabinoid Receptor Signaling Pathway Modulated by Oleamide
Caption: Oleamide activates the CB1 receptor, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for Comparing Membrane Fluidity Effects
Caption: Workflow for comparing the effects of oleamide and this compound on membrane fluidity.
Conclusion and Future Directions
This guide highlights the extensive knowledge available on the membrane-modifying effects of oleamide and the significant gap in our understanding of this compound. The data presented for oleamide underscores its role as a multifaceted signaling molecule that interacts directly with membrane proteins to elicit a range of physiological responses.
For this compound, the inferred properties based on its saturated nature suggest it may have a rigidifying effect on membranes, a hypothesis that warrants experimental verification. Future research should focus on direct biophysical studies of this compound's interaction with lipid bilayers and cell membranes. Techniques such as fluorescence anisotropy, differential scanning calorimetry, and atomic force microscopy could provide valuable insights into its effects on membrane fluidity, phase behavior, and organization. Furthermore, screening this compound against a panel of membrane-bound receptors and ion channels would be crucial to determine if it possesses any direct modulatory activity. A thorough understanding of this compound's membrane-modifying effects is essential, not only for its application in cosmetics but also for uncovering any potential, as-yet-unknown biological activities.
References
- 1. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleamide-mediated sleep induction does not depend on perturbation of membrane homeoviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotechniques.com [biotechniques.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the In Vivo Efficacy of N-Acylethanolamines: Evaluating Behenamide MEA in the Context of Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various N-acylethanolamines (NAEs), with a primary focus on the well-studied compounds Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). Despite significant interest in the therapeutic potential of NAEs, it is crucial to note that currently, there is a lack of publicly available in vivo efficacy data for Behenamide MEA (Docosanoylethanolamine) . Therefore, this guide will summarize the known in vivo effects of PEA and OEA, along with available data for Stearoylethanolamide (SEA), to provide a framework for understanding the potential biological activities of long-chain saturated NAEs.
Comparative In Vivo Efficacy of N-Acylethanolamines
The in vivo effects of NAEs are diverse, with significant research highlighting their anti-inflammatory, analgesic, neuroprotective, and metabolic regulatory properties.[1][2][3][4] The following tables summarize key in vivo findings for PEA, OEA, and SEA.
Anti-inflammatory and Analgesic Efficacy
| Compound | Animal Model | Key Findings | Dosage | Reference |
| Palmitoylethanolamide (PEA) | Carrageenan-induced paw edema (Rat) | Reduced edema and hyperalgesia. Micronized and ultra-micronized forms showed superior oral efficacy compared to non-micronized PEA. | 10 mg/kg (oral) | [3] |
| Sciatic nerve ligature model of neuropathic pain | Attenuated mechanical allodynia and thermal hyperalgesia. | 30 mg/kg (i.p.) | [5] | |
| Formalin test of persistent pain (Mouse) | Reduced nociceptive behavior in the late phase. | 10-30 mg/kg (i.p.) | [5] | |
| Oleoylethanolamide (OEA) | Lipopolysaccharide (LPS)-induced inflammation (Mouse) | Reduced production of pro-inflammatory cytokines IL-1β and IL-6 in plasma. | Not specified | [6] |
| High-fat diet-induced atherosclerosis (Rat, Mouse) | Prevented or attenuated the formation of atherosclerotic plaques. | 5 mg/kg/day (i.p.) | [7] | |
| Stearoylethanolamide (SEA) | LPS-induced neuroinflammation (Mouse) | Restricted the spread of peripheral inflammation to the brain and averted microglia activation. | Not specified | [8] |
Metabolic and Appetite Regulation
| Compound | Animal Model | Key Findings | Dosage | Reference |
| Oleoylethanolamide (OEA) | Diet-induced obesity (Rat) | Reduced food intake, body weight gain, and fat mass. Increased energy expenditure when combined with a β3-adrenergic agonist. | 5-10 mg/kg (i.p.) | [4][9] |
| Diet-induced obesity (Mouse) | Reduced weight gain and daily caloric intake. | Not specified | [6] | |
| Stearoylethanolamide (SEA) | Overnight-starved mice | Exerted a marked dose-dependent anorexic effect. | 3-25 mg/kg (i.p.) | [10][11] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vivo findings. Below are representative protocols for key experiments.
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory and Analgesic Activity)
-
Animals: Male Wistar rats (200-250 g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.
-
Drug Administration: The test compound (e.g., PEA) or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The increase in paw volume is calculated as a percentage of the initial volume.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed using a Randall-Selitto apparatus or von Frey filaments. The paw withdrawal threshold is measured before and at various time points after carrageenan injection.
Diet-Induced Obesity in Mice (for Metabolic and Appetite Regulation)
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity. A control group is fed a standard chow diet.
-
Drug Administration: The test compound (e.g., OEA) or vehicle is administered daily via oral gavage or intraperitoneal injection.
-
Monitoring: Body weight and food intake are monitored daily or weekly.
-
Metabolic Analysis: At the end of the study, blood samples are collected for analysis of plasma lipids, glucose, and inflammatory markers. Tissues such as the liver and adipose tissue are collected for histological analysis and gene expression studies.
Signaling Pathways
The biological effects of NAEs are mediated through various signaling pathways, primarily involving nuclear receptors and G protein-coupled receptors.[2]
N-Acylethanolamine Biosynthesis and Degradation
The following diagram illustrates the general pathway for the synthesis and breakdown of NAEs.
Caption: General overview of N-Acylethanolamine (NAE) biosynthesis and degradation pathways.
Signaling Pathways of PEA and OEA
PEA and OEA primarily exert their effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[12]
Caption: Simplified signaling pathway of PEA and OEA via PPAR-α activation.
Conclusion
While this compound belongs to the promising class of N-acylethanolamines, the absence of in vivo efficacy data makes it impossible to draw direct comparisons with its more extensively studied counterparts like PEA and OEA. The robust anti-inflammatory, analgesic, and metabolic regulatory effects observed for PEA and OEA in various preclinical models underscore the therapeutic potential of this lipid family. Future in vivo studies on this compound are essential to determine its pharmacological profile and potential clinical utility. Researchers are encouraged to use the established experimental protocols for other NAEs as a foundation for investigating the in vivo efficacy of this compound and other long-chain saturated NAEs.
References
- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleoylethanolamide enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoylethanolamide exerts anorexic effects in mice via down-regulation of liver stearoyl-coenzyme A desaturase-1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 12. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acylethanolamines in Neuroprotection: Stearoylethanolamide in Focus
A direct head-to-head comparison of the neuroprotective effects of behenamide MEA and stearoylethanolamide is not currently feasible due to a lack of published scientific literature on the neuroprotective properties of this compound. Extensive searches of scientific databases did not yield any studies investigating the role of this compound in neuronal protection, cell viability, or its effects on neuroinflammation and oxidative stress.
Conversely, stearoylethanolamide (SEA) has been the subject of multiple studies elucidating its neuroprotective mechanisms and potential therapeutic applications. This guide, therefore, provides a comprehensive overview of the existing experimental data on stearoylethanolamide's neuroprotective effects, offering valuable insights for researchers, scientists, and drug development professionals.
Stearoylethanolamide (SEA): A Neuroprotective N-Acylethanolamine
Stearoylethanolamide is an endogenous N-acylethanolamine that has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2][3] Research suggests that SEA exerts its effects through various mechanisms, including the modulation of the endocannabinoid system and the reduction of neuroinflammation.
Quantitative Data on Neuroprotective Effects of Stearoylethanolamide
The following table summarizes key quantitative findings from preclinical studies on stearoylethanolamide. These studies have primarily utilized models of neuroinflammation to assess the compound's efficacy.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Microglial Activation | LPS-induced neuroinflammation in C57BL/6 male mice | Stearoylethanolamide | Averted the activation of resident microglia. | [1][3][4][5] |
| Leukocyte Trafficking | LPS-induced neuroinflammation in C57BL/6 male mice | Stearoylethanolamide | Prevented leukocyte trafficking to the brain parenchyma. | [1][3][4][5] |
| Cannabinoid Receptor Expression | In vivo treatment of C57BL/6 male mice | Stearoylethanolamide | Increased the neuronal expression of cannabinoid receptors CB1/2. | [1][3][4][5] |
| Endocannabinoid Levels | In vivo treatment of C57BL/6 male mice | Stearoylethanolamide | Increased brain levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). | [1][3][4][5] |
| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Levels | LPS-treated or α7(1-208)-immunized mice | N-Stearoylethanolamine | Prevented the loss of α7 nAChRs in the brain and brain mitochondria. | [2] |
| Amyloid-beta (Aβ) Accumulation | LPS-treated or α7(1-208)-immunized mice | N-Stearoylethanolamine | Prevented the accumulation of α7-bound Aβ(1-42) in the brain and brain mitochondria. | [2] |
| Mitochondrial Apoptosis | LPS-treated or α7(1-208)-immunized mice | N-Stearoylethanolamine | Attenuated Ca2+-stimulated cytochrome c release from mitochondria. | [2] |
| Episodic Memory | LPS-treated or α7(1-208)-immunized mice | N-Stearoylethanolamine | Significantly improved episodic memory. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the studies on stearoylethanolamide.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This in vivo model is used to mimic acute systemic inflammation and study its effects on the brain.
-
Animals: C57BL/6 male mice are typically used.
-
Procedure:
-
A baseline is established for all behavioral and physiological measurements.
-
Mice are administered a single intraperitoneal injection of lipopolysaccharide (LPS) from Escherichia coli. The dosage can vary between studies.
-
Stearoylethanolamide is administered, often per os (orally), at a specified time point relative to the LPS injection (e.g., pre-treatment or post-treatment).
-
At designated time points after LPS and SEA administration, brain tissue and blood samples are collected.
-
Tissues are processed for various analyses, including immunohistochemistry to assess microglial activation and leukocyte infiltration, and biochemical assays to measure cytokine levels and endocannabinoid concentrations.
-
-
Endpoints:
-
Quantification of microglial and leukocyte markers (e.g., Iba1, CD45).
-
Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in the brain.
-
Analysis of cannabinoid receptor expression (CB1/CB2) and endocannabinoid levels (e.g., 2-AG).
-
Assessment of blood-brain barrier integrity.
-
α7 nAChR Immunization-Induced Cognitive Deficit Model
This model is used to investigate the role of autoimmune reactions against α7 nicotinic acetylcholine receptors in neuroinflammation and cognitive impairment.
-
Animals: Mice (e.g., C57BL/6) are used.
-
Procedure:
-
Mice are immunized with a recombinant extracellular domain of the α7 nAChR subunit (α7(1-208)) to induce an autoimmune response.
-
Stearoylethanolamide is administered orally over a specified period.
-
Cognitive function is assessed using behavioral tests such as the novel object recognition test to evaluate episodic memory.
-
Brain tissue is collected to analyze α7 nAChR levels, amyloid-beta accumulation, and markers of mitochondrial function.
-
-
Endpoints:
-
Performance in memory-based behavioral tasks.
-
Quantification of α7 nAChR protein levels in brain homogenates and mitochondrial fractions.
-
Measurement of amyloid-beta (Aβ(1-42)) levels.
-
Assessment of mitochondrial cytochrome c release as a marker of apoptosis.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of stearoylethanolamide in neuroprotection and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of Stearoylethanolamide in neuroprotection.
Caption: General experimental workflow for evaluating SEA's neuroprotective effects.
References
- 1. Cellular viability effects of fatty acid amide hydrolase inhibition on cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide-Induced Neuroprotection of Cortical Neurons Relies on Metabolic/Redox Regulation and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Behenamide MEA and Related Fatty Acid Amides in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide MEA (Behenic Acid Monoethanolamide) is a fatty acid amide that, like other N-acylethanolamines (NAEs), has the potential to interact with various cellular signaling pathways. While its primary targets may be under investigation, it is crucial to characterize its off-target effects to ensure selectivity and avoid unintended biological consequences in cellular models. This guide provides a comparative framework for assessing the off-target effects of this compound, drawing parallels with other well-characterized fatty acid amides and their modulators. We present experimental protocols and data to aid researchers in designing comprehensive off-target profiling studies.
Comparative Analysis of this compound and Alternative Compounds
Due to the limited publicly available data on the specific molecular targets of this compound, this guide uses other bioactive fatty acid amides and their inhibitors as benchmarks for comparison. These alternatives have known targets and, in some cases, identified off-target interactions, providing a valuable reference for potential cross-reactivity.
| Compound/Class | Primary Target(s) | Known/Potential Off-Target(s) | Key Cellular Effects |
| This compound | Data not publicly available | Potential for interaction with other serine hydrolases or lipid-binding proteins. | Angiogenic properties have been suggested, but the mechanism is unknown.[1] |
| Anandamide (AEA) | Cannabinoid receptors (CB1 and CB2)[2][3][4][5] | TRPV1 channels, GPR55, PPARs[5][6] | Neuromodulation, pain perception, appetite regulation.[2][7][8] |
| Oleamide | Cannabinoid receptor 1 (CB1)[3][9] | GABA-A receptors, 5-HT7 receptors, TRPV1 channels, voltage-gated sodium channels[9] | Induces sleep, modulates immune cell function, vasodilation.[9][10] |
| FAAH Inhibitors (e.g., URB597) | Fatty Acid Amide Hydrolase (FAAH)[7][8][11][12] | Other serine hydrolases (selectivity varies by inhibitor)[11][12] | Increase endogenous levels of anandamide and other fatty acid amides.[7][8][12] |
| Anandamide Reuptake Inhibitors (e.g., WOBE437) | Putative anandamide transporter[2][13] | Saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), ferrochelatase (FECH)[2][13] | Modulate anandamide signaling.[2][13][14] |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is recommended to comprehensively identify the off-target interactions of this compound.
Kinase Profiling
Kinase profiling is essential for identifying unintended interactions with protein kinases, a large family of enzymes often implicated in off-target effects.[11]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase screening service or perform in-house assays against a panel of recombinant kinases. A common approach is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.
-
Data Analysis: The activity of each kinase is measured in the presence of this compound and compared to a vehicle control. Results are typically expressed as the percentage of inhibition.
-
IC50 Determination: For any "hits" (kinases showing significant inhibition), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for a wide range of receptors.
Methodology:
-
Target Selection: Choose a panel of receptors for screening based on structural similarity to known targets of fatty acid amides (e.g., GPCRs like cannabinoid receptors).
-
Competitive Binding Assay: This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Incubation: Incubate cell membranes expressing the target receptor with the radiolabeled ligand and varying concentrations of this compound.
-
Detection: Separate the bound and free radioligand and quantify the amount of bound radioactivity.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the receptor.
Chemical Proteomics: Photoaffinity-Based Protein Profiling (AfBPP)
This unbiased approach identifies direct protein targets in a cellular context.[2][13]
Methodology:
-
Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound. This involves incorporating a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne or azide) for later enrichment.[13]
-
Cellular Labeling: Treat intact cells (e.g., Neuro-2a or other relevant cell lines) with the photoaffinity probe.
-
UV Activation: Irradiate the cells with UV light to induce covalent cross-linking of the probe to its interacting proteins.[13]
-
Lysis and Enrichment: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe's bioorthogonal handle. Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).[13]
-
Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: Validate potential off-targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or genetic knockdown.
Visualizing Workflows and Pathways
Conclusion
A thorough assessment of off-target effects is a critical step in the characterization of any bioactive small molecule. For this compound, where public data on specific molecular interactions is scarce, a systematic and unbiased screening approach is paramount. By employing a combination of targeted assays like kinase profiling and receptor binding, alongside unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. Comparing the results to well-understood fatty acid amides will provide valuable context for interpreting the data. The methodologies and comparative framework presented in this guide offer a robust starting point for elucidating the complete cellular activity of this compound, ultimately leading to more reliable and reproducible research outcomes.
References
- 1. CAS 3061-75-4: Behenamide | CymitQuimica [cymitquimica.com]
- 2. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 5. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amides | Cyberlipid [cyberlipid.gerli.com]
- 11. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Behenamide MEA in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Behenamide MEA, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a fatty acid monoethanolamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as potentially hazardous, is recommended. The following procedures are based on general best practices for laboratory chemical waste management and information available for the closely related compound, behenamide, and the broader chemical class of fatty acid amides.
Key Safety and Disposal Information
The following table summarizes the available data for behenamide, which is presented as a proxy for this compound due to the lack of a specific SDS. It is crucial to handle this compound with the assumption that it may possess similar properties.
| Property | Behenamide Data (CAS: 3061-75-4) | General Disposal Recommendations for Fatty Acid Amides |
| Hazard Classification | Varies by supplier. Some sources classify it as not a hazardous substance[1], while others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[2]. | Due to the potential for irritation and the lack of specific data for this compound, it is prudent to handle it as a hazardous chemical. Avoid generating dust. |
| Physical State | Solid | N/A |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves, and a lab coat are recommended. In case of dust, a NIOSH-approved respirator should be used. | Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the substance. |
| Disposal Method | Dispose of contents/container in accordance with local, state, and federal regulations[2][3]. It is recommended to use a licensed waste disposal contractor. Do not dispose of down the drain or in regular trash[4][5]. | The recommended disposal method is to collect the waste in a designated, properly labeled container for chemical waste and to have it managed by a professional hazardous waste disposal company. Incineration is a common disposal route for organic chemical waste. |
| Spill Cleanup | For solid spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal. For solutions, absorb with an inert material and place in a chemical waste container[2]. | In the event of a spill, cordon off the area. For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a labeled waste container. For liquid spills, use an absorbent material to contain and collect the waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions, as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof container with a secure lid. A wide-mouth plastic or glass jar is suitable. The container should be compatible with the chemical.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a labeled, sealed, and non-reactive waste container. Ensure the container is appropriate for the solvent used.
-
Contaminated Labware: Place grossly contaminated disposable items in a designated chemical waste container.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The potential hazards (e.g., "Irritant," "Handle with Care")
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Keep the waste container closed at all times, except when adding waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the sanitary sewer or in the regular trash.
Mandatory Visualization: Chemical Disposal Decision Workflow
The following diagram illustrates the logical process for determining the appropriate disposal route for a laboratory chemical, particularly when a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the disposal of a laboratory chemical.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
- 1. chemical.kao.com [chemical.kao.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling behenamide MEA
Essential Safety and Handling Guide for Behenamide MEA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Some safety data sheets (SDS) classify this compound as causing skin irritation, serious eye irritation, and respiratory irritation, and being harmful if swallowed[1]. However, other sources may classify it as not a hazardous substance. Due to this variation, it is prudent to handle it with a comprehensive set of personal protective equipment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Change gloves frequently and immediately if contaminated[2]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area[2][3]. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing or aerosol generation[2][4]. |
| Body Protection | Laboratory coat or disposable gown | Should be buttoned and have long sleeves[2][5]. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system (e.g., fume hood, glove box) or when dust or aerosol generation is possible[2][3]. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound powder. The following step-by-step protocol should be followed:
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure[2].
-
Ventilation: Ensure adequate ventilation and that the containment system is functioning correctly before beginning work[1][3].
2. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of the powder within a chemical fume hood or other ventilated enclosure.
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust. Use appropriate tools for transfer.
3. Dissolution:
-
Solvent Addition: If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Agitation: Agitate the container to dissolve the powder. Sonication may be used if necessary.
-
Transfer: Once dissolved, the solution can be handled outside of the containment unit with appropriate PPE (gloves, lab coat, eye protection).
4. General Laboratory Practices:
-
Wash hands thoroughly with soap and water after handling[1][3].
-
Keep containers securely sealed when not in use[3].
-
Do not work alone in the lab[5].
Emergency Procedures
Spill Response:
-
Small Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth). Scoop up the absorbed material and place it into a suitable container for disposal.
-
Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so.
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention[1].
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[1].
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately[1].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention[1].
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][3].
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, used gloves, disposable gowns) in a dedicated, sealed, and clearly labeled hazardous waste container. This includes any surplus this compound powder[2].
-
Liquid Waste: Collect any solutions of this compound in a labeled, sealed container for hazardous liquid waste.
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
